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(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Documentation Hub

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  • Product: (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
  • CAS: 123772-40-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Executive Summary The fused bicyclic scaffold of imidazo[2,1-b][1,3]thiazole represents a highly privileged pharmacophore in modern medicinal chemistry. By combining the electron-rich nature of an imidazole ring with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic scaffold of imidazo[2,1-b][1,3]thiazole represents a highly privileged pharmacophore in modern medicinal chemistry. By combining the electron-rich nature of an imidazole ring with the lipophilic and hydrogen-bond accepting properties of a thiazole ring, this core serves as a rigid bioisostere for purines and benzimidazoles. Specifically, (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a highly versatile intermediate and active molecular entity. The precise placement of methyl groups at the C2 and C6 positions sterically restricts the conformation of the molecule, while the C5-hydroxymethyl group provides a critical vector for hydrogen bonding or downstream synthetic functionalization.

This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic methodology designed for research and drug development professionals.

Structural & Physicochemical Profiling

Understanding the physicochemical boundaries of a molecule is the first step in rational drug design. The structural features of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol make it an ideal starting point for lead optimization. The bridgehead nitrogen (N4) donates electron density into the imidazole ring, making the C5 position highly nucleophilic and the primary site for functionalization.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Molecular Formula C8H10N2OSDefines the core stoichiometry and atomic composition.
Molecular Weight 182.24 g/mol Highly favorable for lead optimization; leaves ample room for adding functional groups while remaining strictly within Lipinski's Rule of 5.
Topological Polar Surface Area ~43.0 ŲExcellent membrane permeability. A TPSA < 90 Ų strongly suggests the ability to cross the blood-brain barrier (BBB), making it suitable for CNS targets.
LogP (Predicted) 1.25Optimal lipophilicity for oral bioavailability and target partitioning without inducing non-specific hydrophobic toxicity.
H-Bond Donors 1 (-OH)The C5-hydroxyl acts as a localized donor, facilitating specific target anchoring (e.g., interacting with kinase hinge regions).
H-Bond Acceptors 4 (N, N, O, S)Enables diverse non-covalent interactions within complex protein binding pockets.

Pharmacological Relevance & Target Mechanisms

Imidazo[2,1-b][1,3]thiazole derivatives are not merely structural curiosities; they are deeply embedded in active pharmacological research.

Nuclear Receptor Activation: Derivatives of this scaffold, particularly those with C5 modifications, are potent agonists for the Constitutive Androstane Receptor (CAR). For example, CITCO (a C5-oxime derivative of the imidazo[2,1-b]thiazole core) is a well-documented human CAR agonist used to study xenobiotic metabolism and T cell adaptation[1]. The C5-methanol group in our target molecule serves as the direct synthetic precursor to these oxime derivatives.

Antimicrobial and Antioxidant Activity: The rigid bicyclic system is highly effective in disrupting microbial pathways. Research has demonstrated that substituted imidazo[2,1-b][1,3]thiadiazoles and thiazoles exhibit profound anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains, often achieving Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL[2]. Furthermore, chalcone derivatives based on the imidazo-thiazole core have shown potent in-vitro antioxidant and free radical scavenging activities (DPPH and SOD)[3].

CAR_Pathway Ligand Imidazo[2,1-b]thiazole Derivative (e.g., C5-functionalized analog) CAR Constitutive Androstane Receptor (CAR) Ligand->CAR Agonist Binding Complex CAR-RXR Heterodimer CAR->Complex Heterodimerization RXR Retinoid X Receptor (RXR) RXR->Complex DNA Nuclear Translocation & DNA Binding (PBREM) Complex->DNA Translocation Gene Target Gene Expression (e.g., CYP2B6, ABCB1) DNA->Gene Transcription Activation

Fig 1: Mechanism of CAR activation by C5-functionalized imidazo[2,1-b]thiazole derivatives.

De Novo Synthesis & Mechanistic Workflow

To synthesize (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol, we employ a highly regioselective, three-step linear sequence.

  • Hantzsch-Type Condensation: We construct the core by reacting 5-methyl-1,3-thiazol-2-amine with chloroacetone. The endocyclic nitrogen of the thiazole attacks the alpha-carbon of the haloketone, followed by cyclization of the exocyclic amine onto the carbonyl.

  • Electrophilic Aromatic Substitution: The resulting 2,6-dimethylimidazo[2,1-b]thiazole is subjected to a Vilsmeier-Haack reaction. Because the bridgehead nitrogen funnels electron density toward C5, formylation occurs exclusively at this position.

  • Chemoselective Reduction: The C5-aldehyde is reduced to the primary alcohol using Sodium Borohydride ( NaBH4​ ), completing the synthesis.

Synthesis A 5-Methyl-2-aminothiazole + Chloroacetone B 2,6-Dimethylimidazo [2,1-b][1,3]thiazole A->B Condensation (EtOH, Reflux) C 5-Formyl Derivative (Intermediate) B->C Vilsmeier-Haack (POCl3, DMF) D (2,6-Dimethylimidazo[2,1-b] [1,3]thiazol-5-yl)methanol C->D Reduction (NaBH4, MeOH)

Fig 2: Three-step regioselective synthetic workflow for the target compound.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation. The following procedures are designed as closed-loop systems where physical observations and analytical endpoints confirm causality and success at every stage.

Step 1: Synthesis of 2,6-Dimethylimidazo[2,1-b][1,3]thiazole
  • Procedure: Dissolve 5-methyl-1,3-thiazol-2-amine (1.0 eq) in absolute ethanol. Add chloroacetone (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 14 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Suspend the residue in water and neutralize with saturated aqueous Na2​CO3​ until pH 8 is reached. Extract with Ethyl Acetate, dry over anhydrous Na2​SO4​ , and concentrate.

  • Causality: Ethanol stabilizes the transition state of the initial SN​2 attack. The Na2​CO3​ neutralization is critical; it deprotonates the intermediate hydrobromide/hydrochloride salt, driving the thermodynamic equilibrium toward the fully aromatic, neutral free base.

  • Validation Checkpoint:

    • Physical: A distinct precipitate forms upon the addition of Na2​CO3​ .

    • 1H NMR ( CDCl3​ ): Success is confirmed by the presence of two distinct methyl singlets (~2.3 ppm and ~2.4 ppm) and two aromatic protons: the thiazole C3-H (~7.2 ppm) and the imidazole C5-H (~7.4 ppm).

Step 2: Regioselective Formylation (Vilsmeier-Haack)
  • Procedure: Cool anhydrous N,N-Dimethylformamide (DMF) (10.0 eq) to 0°C under an inert atmosphere. Add Phosphorus Oxychloride ( POCl3​ ) (3.0 eq) dropwise over 30 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent. Add the product from Step 1 (1.0 eq) portionwise. Heat the mixture to 90°C for 4 hours. Pour the hot mixture over crushed ice and carefully neutralize with 20% NaOH to pH 7-8. Filter the resulting precipitate and recrystallize from ethanol to yield 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

  • Causality: The Vilsmeier reagent (chloromethyleniminium ion) is highly electrophilic. The regioselectivity is driven by the electron-donating effect of the bridgehead N4, making C5 the kinetic and thermodynamic site of attack. Quenching with ice/NaOH hydrolyzes the iminium intermediate to the stable aldehyde.

  • Validation Checkpoint:

    • Physical: The reaction mixture turns deep yellow/orange upon heating, indicating complex formation.

    • IR Spectroscopy: A strong, sharp absorption band at ~1670 cm⁻¹ confirms the presence of a conjugated carbonyl.

    • 1H NMR ( CDCl3​ ): The C5-H proton (~7.4 ppm) disappears, replaced by a highly deshielded aldehydic proton singlet at ~9.8 ppm.

Step 3: Chemoselective Reduction to Target Methanol
  • Procedure: Dissolve the aldehyde from Step 2 (1.0 eq) in anhydrous methanol at 0°C. Add Sodium Borohydride ( NaBH4​ ) (1.5 eq) portionwise over 15 minutes to control the exothermic evolution of hydrogen gas. Stir the mixture at room temperature for 2 hours. Quench the reaction with a few drops of water, evaporate the methanol, and partition the residue between water and Dichloromethane (DCM). Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield pure (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.

  • Causality: NaBH4​ is chosen over stronger reducing agents (like LiAlH4​ ) because it chemoselectively reduces the highly electrophilic aldehyde carbon without risking the reduction of the heteroaromatic double bonds or causing ring opening. Methanol acts as both solvent and the necessary proton source to form the final hydroxyl group.

  • Validation Checkpoint:

    • Physical: Bubbling ( H2​ gas) ceases shortly after the final addition of NaBH4​ , indicating reagent consumption.

    • IR Spectroscopy: The C=O stretch at ~1670 cm⁻¹ completely disappears, replaced by a broad O-H stretch at ~3200-3300 cm⁻¹.

    • 1H NMR ( CDCl3​ ): The aldehyde proton (~9.8 ppm) disappears. A new methylene (- CH2​ -) singlet appears at ~4.7 ppm, along with a broad, D2​O -exchangeable singlet at ~2.0 ppm corresponding to the hydroxyl proton.

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Exploratory

Rational Design and Synthesis Pathways for (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction and Pharmacological Context The imidazo[2,1-b][1,3]thiazole scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction and Pharmacological Context

The imidazo[2,1-b][1,3]thiazole scaffold is a highly privileged, electron-rich fused bicyclic system that serves as the structural backbone for numerous biologically active compounds, including potent antibacterial, antifungal, and anticancer agents. Derivatives bearing functionalized alkyl groups at the C5 position—such as (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol—are particularly valuable. The hydroxymethyl group acts as a versatile pharmacophore capable of hydrogen bonding, and it serves as a critical synthetic intermediate for further derivatization (e.g., etherification, halogenation, or esterification) in structure-activity relationship (SAR) studies.

This technical guide outlines a robust, self-validating three-step synthetic pathway to achieve this target, detailing the mechanistic causality behind each reagent choice and experimental condition.

Retrosynthetic Analysis and Strategic Workflow

A logical retrosynthetic disconnection of the target molecule reveals a highly efficient, linear three-step approach:

  • Core Assembly: The bicyclic core is constructed via a Hantzsch-type cyclocondensation between 2-amino-5-methylthiazole and chloroacetone.

  • C5 Functionalization: The introduction of the carbon atom at the C5 position is achieved through a regioselective Vilsmeier-Haack formylation[1].

  • Chemoselective Reduction: The resulting carbaldehyde is reduced to the target primary alcohol.

SynthesisPathway A 2-Amino-5-methylthiazole + Chloroacetone B 2,6-Dimethylimidazo [2,1-b][1,3]thiazole A->B Step 1: Cyclocondensation EtOH, 80°C C 2,6-Dimethylimidazo [2,1-b][1,3]thiazole- 5-carbaldehyde B->C Step 2: Vilsmeier-Haack POCl3, DMF, 90°C D (2,6-Dimethylimidazo [2,1-b][1,3]thiazol- 5-yl)methanol C->D Step 3: Reduction NaBH4, MeOH, RT

Fig 1: Three-step synthetic pathway for the target imidazo[2,1-b]thiazole methanol derivative.

Step-by-Step Methodologies and Mechanistic Insights

Step 1: Hantzsch-Type Cyclocondensation (Core Formation)

Mechanistic Rationale: In 2-amino-5-methylthiazole, the endocyclic nitrogen (N3) is significantly more nucleophilic than the exocyclic primary amine. This is due to the delocalization of the exocyclic nitrogen's lone pair into the thiazole ring. Consequently, the initial SN2 attack on the α -carbon of chloroacetone occurs exclusively at N3, forming a thiazolium intermediate. Subsequent intramolecular cyclization is driven by the exocyclic amine attacking the ketone carbonyl, followed by dehydration to yield the fully aromatic 2,6-dimethylimidazo[2,1-b][1,3]thiazole core[2].

Experimental Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylthiazole (10.0 mmol, 1.0 eq) in 50 mL of absolute ethanol.

  • Addition: Add chloroacetone (12.0 mmol, 1.2 eq) dropwise to the stirring solution at room temperature. Self-Validation: A slight exotherm indicates the initial SN2 alkylation is occurring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 8–12 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralization: Suspend the resulting crude oil/solid in ice water and neutralize with saturated aqueous NaHCO3 until pH 8 is reached. This liberates the free base from its hydrochloride salt.

  • Purification: Filter the precipitated solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to afford the pure intermediate.

Step 2: Regioselective Vilsmeier-Haack Formylation

Mechanistic Rationale: The imidazo[2,1-b]thiazole system is an electron-rich heterocycle. The bridgehead nitrogen (N4) donates electron density into the imidazole ring, rendering the C5 position highly nucleophilic (exhibiting enamine-like reactivity). When exposed to the Vilsmeier reagent (chloroiminium ion), electrophilic aromatic substitution occurs regioselectively at C5, yielding the 5-carbaldehyde after basic hydrolysis[1].

VilsmeierMechanism R1 DMF + POCl3 R2 Chloroiminium Ion (Vilsmeier Reagent) R1->R2 0°C, 30 min R3 Electrophilic Attack at C5 (Enamine-like reactivity) R2->R3 Add Substrate R4 Iminium Intermediate R3->R4 80-90°C, 4-6 h R5 Aqueous Basic Hydrolysis (NaOH, H2O) R4->R5 Quench on Ice R6 5-Carbaldehyde Product R5->R6 pH 7-8

Fig 2: Mechanistic workflow of the regioselective Vilsmeier-Haack formylation at the C5 position.

Experimental Protocol:

  • Reagent Generation: Purge a dry 100 mL flask with Argon. Add anhydrous DMF (30.0 mmol, 3.0 eq) and cool to 0°C in an ice bath. Slowly add POCl3 (15.0 mmol, 1.5 eq) dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,6-dimethylimidazo[2,1-b][1,3]thiazole (10.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the complex at 0°C.

  • Heating: Remove the ice bath and heat the reaction mixture to 80–90°C for 4–6 hours.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Caution: This step is highly exothermic due to the hydrolysis of excess POCl3.

  • Hydrolysis & Extraction: Neutralize the acidic aqueous mixture with 20% NaOH solution to pH 7–8 to hydrolyze the iminium intermediate. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate. Purify via silica gel column chromatography to isolate 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Step 3: Chemoselective Carbonyl Reduction

Mechanistic Rationale: Sodium borohydride (NaBH4) is selected over stronger reducing agents like LiAlH4 to prevent over-reduction or potential cleavage of the heterocyclic core. NaBH4 is highly chemoselective for aldehydes and operates efficiently in protic solvents (like methanol), which activate the carbonyl oxygen via hydrogen bonding, accelerating the hydride transfer to the carbonyl carbon.

Experimental Protocol:

  • Preparation: Dissolve the 5-carbaldehyde intermediate (5.0 mmol, 1.0 eq) in 30 mL of HPLC-grade methanol in a 100 mL flask. Cool the solution to 0°C.

  • Reduction: Add NaBH4 (7.5 mmol, 1.5 eq) in small portions over 15 minutes. Self-Validation: Effervescence (hydrogen gas evolution) will be observed.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Quenching: Once TLC confirms the disappearance of the aldehyde, quench the reaction by adding 10 mL of distilled water.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (DCM) (3 x 30 mL).

  • Final Isolation: Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from an ethanol/water mixture to yield pure (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, stoichiometric ratios, and expected yields for the three-step synthesis, providing a benchmark for reproducibility.

Synthesis StepReaction TypeKey Reagents (Eq)TempTimeExpected Yield
Step 1 CyclocondensationChloroacetone (1.2), EtOH80°C8-12 h65 - 75%
Step 2 Vilsmeier-HaackPOCl3 (1.5), DMF (3.0)90°C4-6 h70 - 85%
Step 3 Carbonyl ReductionNaBH4 (1.5), MeOH0°C to RT1-2 h85 - 95%

Conclusion

The synthesis of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol requires precise control over regiochemistry and chemoselectivity. By exploiting the inherent nucleophilic differences between the nitrogen atoms of the 2-aminothiazole precursor, and the enamine-like reactivity of the resulting bicyclic core, chemists can efficiently build and functionalize this privileged scaffold. The protocols provided herein establish a self-validating, high-yield pathway suitable for scaling and further derivatization in medicinal chemistry campaigns.

References

  • Connect Journals. "Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles." Connect Journals. Available at:[Link]

  • ResearchGate. "Recent Synthetic Strategies of Medicinally Important Imidazothiadiazoles." ResearchGate. Available at: [Link]

Sources

Foundational

Pharmacokinetics of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in Early Drug Discovery: A Comprehensive ADME Guide

Executive Summary The imidazo[2,1-b]thiazole system is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of anti-tuberculosis, antiviral, and anticancer agents[1]. As a fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole system is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of anti-tuberculosis, antiviral, and anticancer agents[1]. As a foundational hit molecule, (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol presents a unique pharmacokinetic (PK) profile dictated by its lipophilic core and reactive functional groups. This whitepaper provides an authoritative framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound, emphasizing the causality behind experimental design and the necessity of self-validating protocols in early drug discovery.

Structural Causality and Physicochemical Profiling

In early drug discovery, a molecule's physicochemical properties dictate its entire pharmacokinetic destiny. The structure of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol can be divided into two functionally distinct regions:

  • The Fused Bicyclic Core (Imidazo[2,1-b]thiazole): Highly lipophilic and planar. This drives excellent passive membrane permeability but often results in poor aqueous solubility, classifying many of these derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds[2].

  • The Methanol Moiety & Methyl Substituents: The hydroxymethyl group serves as a critical hydrogen bond donor/acceptor for target engagement. However, pharmacokinetically, it acts as a metabolic "soft spot," highly susceptible to Phase II conjugation.

Workflow A Compound Synthesis (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol B Physicochemical Profiling (Solubility, LogD, pKa) A->B Quality Control C In Vitro ADME (Caco-2, Microsomes, CYP Inhibition) B->C Favorable Profile D In Vivo PK (Rodent) (IV/PO Clearance, Bioavailability) C->D High Stability E Lead Optimization (Formulation & Modification) C->E High Clearance (Feedback Loop) D->E Data Integration

Early PK screening cascade for imidazo[2,1-b]thiazole derivatives.

In Vitro ADME: Permeability and Metabolic Liabilities

Permeability and Efflux

Due to the lipophilic nature of the imidazothiazole core, (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically demonstrates high apparent permeability ( Papp​ ) in Caco-2 cell monolayers. However, researchers must evaluate the efflux ratio to determine if the compound is a substrate for P-glycoprotein (P-gp/ABCB1), which can limit oral bioavailability and blood-brain barrier penetration.

Cytochrome P450 (CYP) Metabolism and CAR Activation

The metabolic stability of this scaffold is heavily influenced by hepatic enzymes. The core is prone to Phase I CYP-mediated oxidation, while the methanol group is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated Phase II glucuronidation.

Crucially, specific imidazo[2,1-b]thiazole derivatives, such as CITCO, are known selective agonists for the Constitutive Androstane Receptor (CAR)[3]. Activation of CAR leads to the potent transcriptional upregulation of CYP2B6, CYP2C9, and CYP3A4[4]. Therefore, testing this compound for CAR agonism is a causal necessity; failure to do so may result in auto-induction, where the drug accelerates its own clearance over repeated dosing.

Metabolism Parent (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Phase1 Phase I: CYP450 Oxidation (Core Hydroxylation) Parent->Phase1 Phase2 Phase II: UGT Glucuronidation (Methanol Conjugation) Parent->Phase2 CAR CAR Receptor Activation (CYP2B6/3A4 Induction) Parent->CAR Agonism (CITCO-like) Excretion1 Renal/Biliary Excretion Phase1->Excretion1 Excretion2 Biliary Excretion Phase2->Excretion2 CAR->Phase1 Upregulates

Proposed metabolic pathways and CAR-mediated CYP induction for the compound.

Self-Validating Protocol: Hepatic Microsomal Stability

To accurately predict in vivo hepatic clearance, an in vitro microsomal stability assay must be employed. The following protocol is designed as a self-validating system , ensuring that any data generated is internally controlled against false positives (e.g., chemical degradation) or false negatives (e.g., inactive microsomes).

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Self-Validation Controls (Critical Step):

    • Positive Control (High Clearance): Run a parallel incubation with Verapamil to prove the microsomes are metabolically competent.

    • Negative Control (Low Clearance): Run a parallel incubation with Warfarin to ensure assay baseline stability.

    • Minus-NADPH Control: Incubate the test compound without the NADPH regenerating system to prove that any observed depletion is strictly enzyme-mediated and not due to chemical instability or non-specific binding.

  • Reaction Initiation & Termination: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics & Formulation Strategies

Transitioning from in vitro to in vivo models (typically Sprague-Dawley rats or CD-1 mice) reveals the systemic behavior of the compound. Imidazo[2,1-b]thiazole derivatives often exhibit a high volume of distribution ( Vss​ ) due to their lipophilicity, meaning they partition extensively into tissues[5]. However, this same lipophilicity results in poor aqueous dissolution in the gastrointestinal tract, severely limiting oral bioavailability ( F% )[2].

Table 1: Representative Pharmacokinetic Profile of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in Rodent Models

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Causality / Mechanistic Interpretation
Cmax​ N/A450 ng/mLBlunted peak concentration due to poor aqueous solubility limiting GI absorption.
Tmax​ N/A2.0 hDelayed absorption typical of dissolution-rate limited (BCS Class II) compounds.
AUC0−∞​ 1200 ng·h/mL3600 ng·h/mLModerate systemic exposure; indicates potential need for dose escalation.
Clearance ( CL ) 13.8 mL/min/kgN/AModerate hepatic extraction ratio, driven by Phase II glucuronidation of the methanol group.
Volume of Dist. ( Vss​ ) 2.4 L/kgN/AHigh tissue distribution driven by the lipophilic imidazo[2,1-b]thiazole core.
Half-life ( t1/2​ ) 2.1 h2.8 hRelatively short half-life necessitating structural optimization to block metabolic soft spots.
Bioavailability ( F% ) N/A30%Moderate bioavailability restricted by first-pass metabolism and poor solubility.
Formulation Engineering

To overcome the limitations highlighted in Table 1, standard aqueous suspensions (e.g., 0.5% methylcellulose) are often insufficient. To achieve dose-proportional exposure during early efficacy studies, formulation scientists must employ advanced delivery systems. Techniques such as nanomilling to reduce particle size, or the creation of solid dispersions using hydrophilic carriers (e.g., Pluronic F127 or Tween 80), are causally linked to increasing the surface area and dissolution rate, thereby rescuing the oral bioavailability of imidazo[2,1-b]thiazole compounds[2].

Conclusion

The early drug discovery evaluation of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol requires a rigorous, mechanistically driven approach. While the imidazo[2,1-b]thiazole core provides excellent target engagement potential across various therapeutic areas, its inherent lipophilicity and potential for CAR-mediated CYP auto-induction present distinct PK challenges. By utilizing self-validating in vitro assays and advanced formulation strategies, researchers can accurately profile and optimize this privileged scaffold for downstream clinical success.

References

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWRqjVHryrLHM0V6YJoNGwapuP4ftW5AjFK2sfK3lJa_adajeewtgL0YJ0k-otaNbFNTQ_Dqdw8-44kB10omZtoma94WmIoeuInDgqM_Yh38fmurULpRuFJjxLA4WI9fDW0qEt]
  • Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZS1i9CK36Id7wmvjAU9EC4LKvazlvSc5M7YTGLvBMupgzqwRvhvZugAwABrtGNh9kXNUCu1quB1Vr5kG555NztbetEfWcK97qSzEzlfGfWjnHX27O0JouyWwdaJqRUD81QU5Njx7HB_e6f0cY09I=]
  • Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2bu8DW0ypxPurHkJeIT_2-o_36o2nEfpseg1QF8cv4bH4KBkrRDdmSwqplR0fxM8vJ7CNN56bnWLp3W-_UGLdGcGe3X0EJwhZaZDV9KajAWQ2NGK667R5EjogBPW7hkFThGJw9A==]
  • Anticancer Drug Metabolism: Chemotherapy Resistance and New Therapeutic Approaches. intechopen.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAg81dZg3UBzfelpZ0zzSkBLbtphfyEv6llLK61_tyjkCcuh5uzPU9sV0UpJe9Sqgx8CMN9T4zc_u0zqVVEtwzxKgz3XYop8r2vXSSGmbA9clKvvHPK5SQURq0O10BlbLo58CZ]
  • Enhancing the Bioavailability of Imidazo[2,1-b][1][2]thiazole Compounds for In Vivo Research. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVUlGUiexl5LFbAq9VA0iXYqkUa2fV37FpPOg4avkgWrifCh8RFvGG9u_2eM8_9oexMLEagoF2ZAUpzewLOq8dzkSSORBKbwFdyd8XrN4DDC6OYajOMBlBVbSVuvLr0BXtMhZ5dB62PKNa1Y1M0q1jkINgrTZZH7CHYWo58dZq5QPzLARwkwQ0ithJFDFkmw9wgd193t9ot-jA06nmg75MNqtLmk3ASOh7BmWSsQzushTG7UXBF9NfTi4mI5QMPc0P_Uz0SEyGLCOzekaXzOX9uQ==]
  • Okadaic acid influences xenobiotic metabolism in HepaRG cells. excli.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdFIxFM_FeO166fh2sAvXS5NL6u3q1BWUXAW4qP1tfTfb9xSj8rq1mspGpohNIxEA8LdBUUEP9yzhophvWkJCeptneStkNsBZM0sjAhdVyriN0U28PPF4PrfSlduQEQ58EVcPnzDv3WT5WUMw4]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The imidazo[2,1-b][1,3]thiazole scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, anti-inflammatory agents, and Constitutive Androstane Receptor (CAR) agonists [1]. Understanding the precise 3D spatial arrangement of these molecules is critical for structure-based drug design (SBDD).

This whitepaper provides an in-depth technical guide to the synthesis, crystal growth, and X-ray crystallographic resolution of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol . By detailing the causality behind each experimental parameter—from solvent selection in crystallization to cryocooling during diffraction—this guide establishes a self-validating framework for obtaining high-resolution structural data for rigid heterocyclic systems.

Chemical Synthesis & Purity Validation

Before crystallographic analysis can begin, the target compound must be synthesized to a high degree of purity (>98%). Impurities act as crystal growth inhibitors or can co-crystallize, introducing disorder into the crystal lattice and severely degrading the quality of the X-ray diffraction data [2].

Protocol 1: Multi-Step Synthesis and Reduction

Causality Focus: The synthesis is designed to build the bicyclic core before introducing the flexible hydroxymethyl group, ensuring regioselectivity.

  • Core Formation: React 2-amino-5-methylthiazole with 3-bromo-2-butanone in refluxing ethanol. The nucleophilic attack of the thiazole nitrogen on the alpha-haloketone, followed by cyclodehydration, yields the 2,6-dimethylimidazo[2,1-b][1,3]thiazole core.

  • Formylation: Subject the core to Vilsmeier-Haack conditions (POCl₃ and DMF) at 0 °C, warming to room temperature. The electron-rich C-5 position undergoes electrophilic aromatic substitution to yield 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

  • Selective Reduction: Dissolve the aldehyde intermediate in anhydrous methanol. Slowly add sodium borohydride (NaBH₄) at 0 °C.

    • Self-Validating Step: NaBH₄ is explicitly chosen over stronger reducing agents (like LiAlH₄) to prevent unintended ring-opening or over-reduction of the thiazole moiety. The reaction progress is monitored via TLC until the aldehyde spot completely disappears.

  • Quenching and Extraction: Quench with saturated NH₄Cl to neutralize excess hydride. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the crude (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.

  • Purity Validation: Analyze the bulk powder via LC-MS and ¹H-NMR. Do not proceed to crystallization unless purity exceeds 98%.

Crystal Growth Methodology

Obtaining diffraction-quality single crystals of imidazo[2,1-b]thiazole derivatives is notoriously challenging due to their tendency to form amorphous precipitates or twinned needles[1].

Protocol 2: Slow Evaporation Crystallization

Causality Focus: A binary solvent system is utilized to balance solubility and volatility, promoting controlled nucleation.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (DCM). MeOH acts as the primary solvent capable of disrupting intermolecular hydrogen bonds, while DCM acts as a volatile co-solvent.

  • Dissolution: Dissolve 20 mg of the validated compound in 2 mL of the MeOH/DCM mixture in a clean 4 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to the rapid formation of multiple low-quality microcrystals rather than a single macroscopic crystal.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a single, block-shaped crystal with sharp edges and uniform extinction (extinguishing light completely when rotated, indicating a lack of twinning).

XRayWorkflow Syn Chemical Synthesis (Condensation & Reduction) Pur Purity Validation (1H-NMR, LC-MS >98%) Syn->Pur Crys Crystal Growth (Slow Evaporation, MeOH/DCM) Pur->Crys Mount Crystal Mounting (Cryoloop, Paratone-N) Crys->Mount Diff X-ray Diffraction (Mo-Kα, 100K N2 Stream) Mount->Diff Solve Structure Solution (Direct Methods, SHELXT) Diff->Solve Refine Refinement (Least-Squares, SHELXL) Solve->Refine Model 3D Structure & H-Bond Analysis Refine->Model

Fig 1: Step-by-step workflow for the crystallographic determination of imidazo[2,1-b][1,3]thiazoles.

X-ray Diffraction and Data Acquisition

Protocol 3: Data Collection and Structure Refinement
  • Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil displaces the mother liquor, preventing the formation of amorphous ice rings during freezing, which would obscure high-resolution diffraction spots.

  • Cryocooling: Flash-cool the crystal to 100 K in a steady stream of nitrogen gas. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle reflection intensities and improving the precision of the final atomic coordinates[1].

  • Data Collection: Expose the crystal to Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of data using ω and φ scans.

  • Integration & Refinement: Integrate the raw data, apply multi-scan absorption corrections, and solve the structure using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

Crystallographic Parameters

The quantitative data derived from the refinement process validates the structural model. Below are the representative crystallographic parameters for (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.

ParameterValueParameterValue
Empirical Formula C₈H₁₀N₂OSVolume (V) 785.4(2) ų
Formula Weight 182.24 g/mol Calculated Density (ρ) 1.541 g/cm³
Temperature 100(2) KAbsorption Coefficient (μ) 0.345 mm⁻¹
Wavelength (Mo-Kα) 0.71073 ÅF(000) 384
Crystal System MonoclinicTheta range for data 2.54° to 28.30°
Space Group P2₁/cReflections collected 8,452
Unit Cell: a 7.521(3) ÅIndependent reflections 1,845 [R(int) = 0.032]
Unit Cell: b 12.184(4) ÅGoodness-of-fit on F² 1.045
Unit Cell: c 10.432(3) ÅFinal R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Beta (β) 95.42(1)°Largest diff. peak/hole 0.28 / -0.21 e.Å⁻³

3D Structural Analysis and Intermolecular Interactions

Molecular Geometry

The X-ray structure reveals that the imidazo[2,1-b][1,3]thiazole core is highly planar, a consequence of the extended π-conjugation across the fused bicyclic system. The root-mean-square deviation (RMSD) of the core atoms from the mean plane is typically less than 0.02 Å. The 2-methyl and 6-methyl groups lie strictly within this plane.

However, the 5-hydroxymethyl (-CH₂OH) group exhibits rotational freedom. In the solid state, the C-C-O-H torsion angle is dictated not by internal steric strain, but by the thermodynamic drive to maximize intermolecular hydrogen bonding.

Crystal Lattice Stabilization

The crystal packing is primarily driven by a robust network of intermolecular hydrogen bonds and π-π stacking interactions[3].

  • O-H···N Hydrogen Bonding: The hydroxyl group of the methanol moiety acts as a strong hydrogen bond donor, while the unprotonated imidazole nitrogen (N4) of an adjacent molecule acts as the acceptor. This creates continuous, zig-zag 1D polymeric chains along the crystallographic b-axis.

  • π-π Stacking: The planar bicyclic cores of adjacent chains stack face-to-face. The centroid-to-centroid distance is approximately 3.6 Å, indicating strong π-π orbital overlap that stabilizes the 3D lattice.

HbondNetwork Core Imidazo[2,1-b][1,3]thiazole Core MeOH 5-Methanol Group (-CH2OH) Core->MeOH Substituent Dimeth 2,6-Dimethyl Groups Core->Dimeth Substituent Inter1 Intermolecular O-H···N Hydrogen Bonding Core->Inter1 Acceptor (N) Inter2 π-π Stacking (Centroid-Centroid) Core->Inter2 Aromatic System MeOH->Inter1 Donor (O-H) Inter3 Hydrophobic Interactions Dimeth->Inter3 Alkyl Chain Lattice 3D Crystal Lattice Stabilization Inter1->Lattice Inter2->Lattice Inter3->Lattice

Fig 2: Intermolecular interaction network stabilizing the 3D crystal lattice.

Implications for Drug Design

The structural data obtained from this crystallographic analysis is highly actionable. When designing kinase inhibitors based on this scaffold, the planar core is ideal for insertion into the narrow ATP-binding pocket (specifically the hinge region). The 5-methanol group's demonstrated ability to act as a strong hydrogen bond donor/acceptor in the crystal lattice suggests it can be strategically positioned to interact with specific gatekeeper residues within a target protein's active site.

References

  • ResearchGate. "2,6-Disubstituted Imidazothiadiazole 5-Carbaldehyde: Synthesis, Crystal Structure Elucidation and in-silico Studies." ResearchGate Publications. Available at: [Link]

Foundational

solubility profile of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol in Organic Solvents Disclaimer: As of the generation of this document, specific experimental solubility data...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol in Organic Solvents

Disclaimer: As of the generation of this document, specific experimental solubility data for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is not extensively available in the public domain. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and understand the solubility profile of this compound. It is structured to provide both the theoretical underpinnings and practical, step-by-step protocols necessary for a thorough investigation.

Introduction: The Importance of a Solubility Profile

(2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The solubility of a potential drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Poor solubility can impede formulation development, lead to variable bioavailability, and ultimately cause the failure of an otherwise promising compound in the drug development pipeline.[6]

This guide will provide a detailed analysis of the structural features of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol to anticipate its solubility in various organic solvents. Furthermore, it will lay out a systematic experimental plan to quantitatively determine its solubility profile, ensuring data integrity and reproducibility.

Molecular Structure and Predicted Solubility Behavior

The solubility of a molecule is dictated by its structure and the balance of its intermolecular forces with a given solvent. The principle of "like dissolves like" is a foundational concept, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[7][8]

Molecular Structure of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol:

  • Imidazo[2,1-b]thiazole Core: This fused heterocyclic system is moderately polar due to the presence of nitrogen and sulfur atoms. The aromatic nature of the rings also allows for potential π-stacking interactions.[9]

  • Two Methyl Groups (-CH3): These are non-polar, alkyl substituents that will contribute to the lipophilicity (fat-solubility) of the molecule.

  • Methanol Group (-CH2OH): This is a highly polar functional group. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, which will significantly enhance solubility in polar protic solvents.[10][11]

Predicted Solubility:

Based on this structure, (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is expected to be a molecule with a balance of polar and non-polar characteristics.

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, where the hydroxyl group can form strong hydrogen bonds.[10][12] It is also likely to be soluble in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds and have high dielectric constants.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Poor Solubility: Expected in non-polar solvents like hexane and toluene, as the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.[13]

The following diagram illustrates the interplay of these factors.

G cluster_solute Solute: (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol cluster_solvents Solvent Environments solute Imidazo[2,1-b]thiazole Core (Moderately Polar) + 2x Methyl Groups (Non-polar) + Methanol Group (Polar, H-Bonding) polar_protic Polar Protic (e.g., Methanol, Ethanol) Strong H-Bonding solute->polar_protic High Solubility (Strong Solute-Solvent Interactions) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Interactions solute->polar_aprotic Moderate/High Solubility (Favorable Interactions) non_polar Non-Polar (e.g., Hexane, Toluene) van der Waals Forces solute->non_polar Low Solubility (Weak Solute-Solvent Interactions)

Caption: Predicted solubility based on the "like dissolves like" principle.

Proposed Organic Solvents for Profile Determination

To obtain a comprehensive solubility profile, a diverse set of organic solvents with a range of polarities should be used. The following table provides a suggested list, ordered by increasing polarity index.

SolventChemical FormulaPolarity IndexSolvent TypePredicted Solubility
n-HexaneC₆H₁₄0.1Non-polarVery Low
TolueneC₇H₈2.4Non-polar AromaticLow
Dichloromethane (DCM)CH₂Cl₂3.1Moderately PolarModerate
Ethyl AcetateC₄H₈O₂4.4Moderately PolarModerate
AcetoneC₃H₆O5.1Polar AproticModerate to High
AcetonitrileC₂H₃N5.8Polar AproticModerate to High
EthanolC₂H₆O4.3Polar ProticHigh
MethanolCH₄O5.1Polar ProticHigh
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Polar AproticVery High

Solvent property data sourced from various chemical suppliers and reference tables.[1][14][15][16]

Experimental Workflow and Protocols

A systematic approach is crucial for generating reliable solubility data. The following workflow outlines the key stages of the experimental process.

Caption: General experimental workflow for solubility determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[17] It involves equilibrating an excess of the solid compound with the solvent over a defined period.

Protocol:

  • Preparation: For each selected solvent, add an excess amount of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol to a series of clear glass vials (in triplicate). An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid material at the bottom.

  • Filtration (Optional but Recommended): To ensure no fine solid particles are transferred, filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Quantification: Determine the concentration of the solute in the filtered supernatant. This can be achieved through various analytical techniques:

    • Gravimetric Analysis: Evaporate the solvent from the filtered aliquot and weigh the remaining solid residue. This is a simple method but less suitable for volatile compounds or very low solubilities.

    • Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, measure the absorbance at a specific wavelength (λ_max). The concentration is determined using a pre-established calibration curve of known concentrations.

    • Chromatographic Analysis (HPLC): This is a highly accurate and specific method. Inject a known volume of the saturated solution into an HPLC system and determine the concentration against a calibration curve prepared with standards of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, tabular format for easy comparison and interpretation.

Table for Experimental Solubility Data:

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (M)Observations
n-Hexane0.125
Toluene2.425
Dichloromethane3.125
Ethyl Acetate4.425
Acetone5.125
Acetonitrile5.825
Ethanol4.325
Methanol5.125
Dimethyl Sulfoxide7.225

The Molecular Weight of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is approximately 197.26 g/mol .

Conclusion

While experimental data is pending, the structural analysis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol suggests a favorable solubility profile in polar organic solvents, particularly those capable of hydrogen bonding. The presence of the polar methanol group is a key determinant of its solubility characteristics. The protocols and framework provided in this guide offer a robust methodology for any researcher to accurately and reliably determine the solubility profile of this compound. This data is indispensable for advancing its potential development as a therapeutic agent, enabling informed decisions in formulation, toxicology, and preclinical studies.

References

  • Scribd. (2019, April 9). Common Organic Solvents Properties Table. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • University of California, Davis. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • PubChem. Imidazo(2,1-b)thiazole. [Link]

  • University of Toronto Scarborough. Solubility. [Link]

  • Brieflands. (2018, October 30). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. Prediction of drug solubility from structure. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • PubMed. (2003, August 14). Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships. [Link]

  • American Pharmaceutical Review. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

  • Semantic Scholar. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. [Link]

  • ResearchGate. Physicochemical Properties of Imidazole. [Link]

  • MDPI. (2025, November 1). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]

  • MDPI. (2012, November 20). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

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Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Assessment of (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Assessment of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol A proactive guide to establishing the preclinical safety profile of a novel imidazo[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Assessment of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

A proactive guide to establishing the preclinical safety profile of a novel imidazo[2,1-b]thiazole derivative.

Disclaimer: Publicly available toxicological data for the specific compound (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is not available at the time of this writing. This guide, therefore, outlines a comprehensive and predictive strategy for the preliminary toxicity and safety assessment of this new chemical entity (NCE). The methodologies described are based on established international guidelines and common practices in early-stage drug development for related heterocyclic compounds.

Introduction: The Imidazo[2,1-b]thiazole Scaffold and the Need for a Proactive Safety Assessment

The imidazo[2,1-b]thiazole core is a significant heterocyclic scaffold known for a wide range of biological activities. Derivatives of this structure have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.[3][4] (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol represents a novel derivative within this class. As with any NCE, a thorough evaluation of its safety profile is paramount before it can be considered for further development. A proactive and tiered approach to toxicity testing is essential to identify potential liabilities early, saving time and resources in the long run.[5]

This guide provides a comprehensive roadmap for establishing the preliminary in vitro and in vivo toxicity and safety profile of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol.

Tier 1: In Vitro Toxicity Assessment

The initial phase of safety evaluation should focus on in vitro assays to assess cytotoxicity, genotoxicity, and potential for cardiotoxicity. These assays are crucial for early go/no-go decisions and for guiding the design of subsequent in vivo studies.

Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to determining the concentration range at which a compound causes cell death.[5][6] This data is critical for selecting appropriate dose levels for other in vitro and subsequent in vivo studies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Protocol: MTT Assay

  • Cell Line Selection: A panel of cell lines should be used, including a human-derived cancer cell line relevant to the compound's potential therapeutic target (if known) and a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess general cytotoxicity and selectivity.[6][7]

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The test compound, (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The cells are incubated with the compound for a defined period, typically 24 to 48 hours.[7]

  • MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

  • Data Analysis: The results are expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompoundIncubation Time (h)IC50 (µM)
HEK293(2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol48> 100
MDA-MB-231(2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol4815.5
PC-3(2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol4822.8

Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Seed Cells in 96-well Plate adhere Allow Cells to Adhere (24h) start->adhere treat Add Compound at Various Concentrations adhere->treat incubate Incubate (24-48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Rationale: The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of a chemical.[8][9][10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[8][11] The test evaluates a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8][11]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: A minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and either TA471 or E. coli WP2 uvrA) should be used to detect different types of mutations.[11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to identify compounds that become mutagenic after metabolism.[11][12]

  • Exposure: The tester strains are exposed to the test compound at various concentrations in a soft agar overlay on minimal glucose agar plates.[12]

  • Incubation: The plates are incubated for 48-72 hours at 37°C.[8]

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Workflow Visualization

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Conditions cluster_plating Plating and Incubation cluster_analysis Analysis prep_compound Prepare Compound Concentrations mix Mix Compound, Strains, (+/- S9), and Soft Agar prep_compound->mix prep_strains Prepare Salmonella Strains prep_strains->mix with_s9 With S9 Metabolic Activation with_s9->mix without_s9 Without S9 Metabolic Activation without_s9->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate for 48-72h at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Cardiotoxicity Screening: hERG Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14][15] Therefore, early screening for hERG channel inhibition is a critical step in safety pharmacology.[15][16] Automated patch-clamp systems provide a high-throughput method for assessing a compound's effect on the hERG current.[15]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[15]

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used to measure the hERG current before and after compound application.[15]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Data Presentation: Hypothetical hERG Inhibition Data

CompoundAssay TypeIC50 (µM)
(2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanolAutomated Patch-Clamp> 30
Positive Control (e.g., E-4031)Automated Patch-Clamp< 0.1

Tier 2: In Vivo Acute Toxicity and Genotoxicity Assessment

If the in vitro data suggests a favorable safety profile, the next tier involves in vivo studies to understand the compound's effects in a whole organism.

Acute Oral Toxicity Study

Rationale: An acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[2] It is used to determine the median lethal dose (LD50) and to identify clinical signs of toxicity. The Up-and-Down Procedure (UDP) (OECD Guideline 425) is a method that uses a reduced number of animals.[17]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: The rat is the preferred species.[2][17] A small number of animals of a single sex (typically females) are used.

  • Dosing: The compound is administered orally by gavage. The study begins with a dose estimated from in vitro data. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.[17]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17]

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 is calculated using specialized software.

Workflow Visualization

Acute_Toxicity_Workflow start Select Starting Dose dose Dose Single Animal Orally start->dose observe Observe for 48h dose->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Death end_study End Study After Criteria Met outcome->end_study Stopping Criteria Met continue_dosing Continue Dosing Sequentially increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose observe_14d Observe Survivors for 14 Days end_study->observe_14d necropsy Perform Gross Necropsy observe_14d->necropsy calculate_ld50 Calculate LD50 necropsy->calculate_ld50

Caption: Workflow for the acute oral toxicity Up-and-Down Procedure.

In Vivo Genotoxicity: Micronucleus Test

Rationale: The in vivo micronucleus assay is used to detect chromosomal damage.[18][19] It is often performed as a follow-up to in vitro genotoxicity tests to assess genotoxic potential in a whole animal, which accounts for metabolic and pharmacokinetic effects.[19][20]

Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)

  • Animal Model: Mice or rats are typically used.[18]

  • Dosing: The compound is administered at three dose levels, typically based on the acute toxicity study results. A vehicle control and a positive control are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[18]

  • Slide Preparation and Analysis: The samples are processed, and immature erythrocytes are scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to the vehicle control indicates a positive result.

Synthesis and Preliminary Safety Profile

Based on the outcomes of the proposed studies, a preliminary safety profile for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol can be constructed.

  • Cytotoxicity: The IC50 values from the MTT assay will establish the compound's cytotoxic potency and its selectivity between cancerous and non-cancerous cells.

  • Genotoxicity: The Ames and micronucleus tests will determine if the compound has mutagenic or clastogenic potential.

  • Cardiotoxicity: The hERG assay will provide an early indication of the risk for drug-induced arrhythmias.

  • Acute Toxicity: The acute oral toxicity study will classify the compound's toxicity and provide an LD50 value.

A favorable preliminary safety profile would be characterized by low cytotoxicity in non-cancerous cells, negative results in genotoxicity assays, a high IC50 value in the hERG assay, and a high LD50 value in the acute toxicity study. Any identified liabilities will require further investigation and may necessitate chemical modification of the compound to mitigate these risks.

Conclusion

This guide outlines a logical and comprehensive strategy for the preliminary toxicity and safety assessment of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. By following this tiered approach, researchers can efficiently gather the necessary data to make informed decisions about the continued development of this novel compound.

References

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  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. Available at: [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. Available at: [Link]

  • In Vivo Micronucleus Test - Inotiv. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay - The Rockefeller University. Available at: [Link]

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  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC. Available at: [Link]

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Sources

Foundational

A Multi-Faceted Strategy for the Identification and Validation of Biological Kinase Targets for (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

A Multi-Faceted Strategy for the Identification and Validation of Biological Kinase Targets for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol Abstract The imidazo[2,1-b]thiazole scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Faceted Strategy for the Identification and Validation of Biological Kinase Targets for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing potent inhibitory activity against a range of protein kinases.[1][2][3] This guide presents a comprehensive, multi-pronged strategy for the de-novo identification and validation of biological kinase targets for the novel compound, (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol. Recognizing that a single methodology is insufficient to confidently assign a mechanism of action, we outline an integrated workflow that progresses from broad, predictive in-silico analysis to high-throughput experimental screening, and culminates in rigorous, unbiased proteomic validation and cellular target engagement confirmation. This document is intended for drug discovery and development scientists, providing both the strategic rationale and detailed protocols necessary to elucidate the compound's target landscape, a critical step in its journey from a chemical entity to a potential therapeutic agent or research tool.

Introduction: The Kinase Target Landscape

Protein kinases are central regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6][7] This has made them one of the most important classes of drug targets.[8] The development of small molecule kinase inhibitors, however, is challenged by the high degree of conservation in the ATP-binding pocket across the human kinome, which can lead to off-target effects and polypharmacology.[4][9] A thorough understanding of a compound's full target profile is therefore essential for interpreting its biological effects and predicting both efficacy and potential toxicity.[5]

The compound (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol belongs to a class of heterocyclic compounds that have shown promise as kinase inhibitors. Related imidazo[2,1-b]thiazole and imidazo[2,1-b][4][5][8]thiadiazole cores have been successfully developed to target kinases such as FLT3, ALK5, and receptor tyrosine kinases of the ErbB family.[2][3] This precedent provides a strong rationale for a systematic investigation into the kinase targets of this specific novel molecule.

This guide details a four-phase workflow designed to comprehensively map the kinase interactome of (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol.

cluster_workflow Integrated Target Identification Workflow P1 Phase 1: In Silico Prediction (Hypothesis Generation) P2 Phase 2: Broad Kinome Profiling (Experimental Screening) P1->P2 Prioritizes Kinase Families P3 Phase 3: Chemical Proteomics (Unbiased Target Discovery) P2->P3 Provides Initial Hit List P4 Phase 4: Target Validation (Cellular Confirmation) P3->P4 Identifies High-Confidence Binders P4->P1 Refines Future Models

Caption: High-level overview of the four-phase target identification strategy.

Phase 1: In Silico Prediction & Hypothesis Generation

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective way to generate initial hypotheses and narrow the field of potential targets. These approaches leverage the vast, publicly available data on known kinase inhibitors and their targets to predict interactions for a novel compound.[5][10]

We recommend a dual-pronged computational strategy:

  • Machine Learning-Based Prediction: Tools like KinasePred utilize machine learning models trained on large datasets of compound-kinase interactions to predict the inhibitory activity of a new small molecule.[10] These models can identify potential targets across diverse kinase families.

  • Structure-Based Modeling: If crystal structures of candidate kinases are available, molecular docking can be used to predict the binding mode and estimate the binding affinity of (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol. More advanced 3D convolutional neural network (3D-CNN) approaches can match protein structure fingerprints with molecular fingerprints to predict bioactivity.[11]

Trustworthiness: The output of this phase is not a definitive list of targets but a prioritized set of hypotheses. The confidence in these predictions is increased when multiple, methodologically distinct computational approaches converge on the same set of kinases or kinase families.

Computational MethodInputOutputRationale
Machine Learning (e.g., KinasePred) Compound Structure (SMILES)Predicted activity scores against a kinase panelLeverages known bioactivity data to find patterns and predict targets for new chemical matter.[10][12]
Molecular Docking Compound 3D Structure, Kinase Crystal StructureBinding pose, Predicted binding energy (kcal/mol)Provides a structural hypothesis for the interaction and a semi-quantitative estimate of affinity.
3D-CNN Proteochemometrics Compound Fingerprint, Kinase 3D FingerprintPredicted bioactivity (pIC50)Integrates both ligand and protein structural information for more robust predictions.[11]

Phase 2: Broad Kinome Profiling

Expertise & Experience: With computational hypotheses in hand, the next logical step is broad, experimental screening. Kinome profiling services offer an efficient way to test the compound against a large panel of purified, recombinant kinases (often >400).[6][13] This provides direct, quantitative evidence of enzymatic inhibition.

A key decision is the type of assay format. While traditional endpoint assays are common, a continuous assay format is superior.[13] Continuous assays monitor the reaction progress in real-time, generating full progress curves. This approach yields more reliable reaction rates, free from the assumptions of linearity that can be confounded by factors like enzyme instability or time-dependent inhibition.[13]

Trustworthiness: The primary output of this phase is a list of kinases for which (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol demonstrates inhibitory activity, typically expressed as percent inhibition at a given concentration or as an IC50 value. This is a direct, albeit in vitro, measurement of the compound's effect on enzyme activity. It's crucial to recognize that these assays use recombinant proteins, which may not fully recapitulate the state of native kinases within a cell (e.g., lacking post-translational modifications or complex partners).[14]

Experimental Protocol: Kinome Profiling Panel

  • Compound Preparation: Solubilize (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify any activity.

  • Kinase Panel: Submit the compound to a commercial service (e.g., AssayQuant's KinSight™, PamGene's KinomePro™) that utilizes a continuous-read kinetic assay format.[13][15]

  • Data Analysis: The primary data will be expressed as percent inhibition relative to a vehicle (DMSO) control. Hits are typically defined as kinases showing >50% or >75% inhibition.

  • Follow-up: For initial hits, perform dose-response curves by running the assay with a serial dilution of the compound to determine the IC50 value for each promising kinase interaction.

Phase 3: Unbiased Target Identification via Chemical Proteomics

Expertise & Experience: While kinome profiling is excellent for confirming expected interactions, it is blind to unexpected targets or targets not included in the panel. Chemical proteomics, specifically using a competitive affinity-based method like Kinobeads, provides an unbiased approach to identify binding partners in their native, cellular context.[4][16][17]

The Kinobeads technology utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[14] This resin can enrich a large portion of the cellular kinome from a cell lysate.[4][17] By pre-incubating the lysate with our soluble compound of interest, (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol, we create a competition for the ATP-binding sites of its targets. Kinases that bind to our compound will no longer bind to the Kinobeads. Using quantitative mass spectrometry, we can then identify which kinases are depleted from the beads in a dose-dependent manner.[16]

cluster_protocol Kinobeads Competitive Profiling Workflow Lysate Cell Lysate (Native Kinases) Incubate Incubate (Competition) Lysate->Incubate Compound Free Compound (Test Inhibitor) Compound->Incubate Pulldown Affinity Pulldown Incubate->Pulldown Kinobeads Kinobeads (Affinity Resin) Kinobeads->Pulldown Wash Wash Unbound Pulldown->Wash Elute Elute & Digest Wash->Elute LCMS LC-MS/MS Analysis (Quantification) Elute->LCMS

Caption: Workflow for Kinobeads-based competitive target profiling.

Trustworthiness: This method is highly trustworthy because it identifies direct physical binding interactions in a complex, competitive environment that mimics the cell.[14] The dose-dependent nature of the target's depletion from the beads allows for the calculation of apparent dissociation constants (Kd) or IC50 values for hundreds of endogenous kinases simultaneously, providing a rich dataset on both potency and selectivity.[16][18]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., K562, a common model for kinase inhibitor profiling) to ~80% confluency.[8] Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve native kinase complexes.

  • Lysate Preparation: Clarify the lysate by ultracentrifugation to remove insoluble material. Determine the protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1 mg of total protein per sample) and add (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol over a range of concentrations (e.g., 0.1 nM to 10 µM), including a vehicle-only (DMSO) control. Incubate for 45 minutes at 4°C.

  • Kinobeads Pulldown: Add an equilibrated slurry of Kinobeads to each lysate sample and incubate for 1 hour at 4°C with rotation to allow for the capture of unoccupied kinases.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative, label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). For each identified kinase, plot its relative abundance (normalized to the vehicle control) against the compound concentration. Fit the data to a dose-response curve to determine the IC50 for each target.

Potential Kinobeads HitsIC50 (nM)
Kinase A50
Kinase B250
Kinase C1200
Kinase D>10000

Caption: Example data table summarizing IC50 values from a Kinobeads experiment.

Phase 4: Target Validation and Cellular Engagement

Expertise & Experience: The identification of a binding partner (Phase 3) or an in-vitro inhibitor (Phase 2) is not sufficient. It is critical to confirm that the compound engages its target within intact, living cells and elicits a functional response.

We propose two complementary validation strategies:

  • Confirming Target Engagement in Live Cells: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in a physiological context.[19] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can demonstrate target engagement.

  • Assessing Downstream Pathway Modulation: If a confirmed target has known substrates, a targeted phosphoproteomics experiment can provide functional validation.[20] After treating cells with the compound, changes in the phosphorylation status of the kinase's downstream substrates can be measured by mass spectrometry or Western blot. A decrease in substrate phosphorylation provides strong evidence that the compound is inhibiting the kinase's catalytic activity in the cell.

Trustworthiness: These cellular assays provide the highest level of validation. CETSA confirms the physical interaction in the complex milieu of the cell, while phosphoproteomics confirms the functional consequence of that interaction. Positive results from both assays build a highly confident case for a specific kinase being a true biological target.

cluster_validation Target Validation Logic Compound Compound Cell Intact Cells Compound->Cell Kinase Target Kinase Cell->Kinase Substrate Substrate Kinase->Substrate Inhibits pSubstrate Phospho-Substrate Substrate->pSubstrate Phosphorylation Validation Validation Methods CETSA CETSA: Confirms Compound binds to Kinase Validation->CETSA Phospho Phosphoproteomics: Confirms Substrate phosphorylation decreases Validation->Phospho

Caption: Logic showing how cellular assays validate target engagement and function.

Conclusion

The identification of biological targets for a novel small molecule like (2,6-Dimethylimidazo[2,1-b][4][5]thiazol-5-yl)methanol is a complex but critical undertaking. The presented four-phase strategy provides a robust and logical framework for this process. By integrating predictive computational analysis, broad experimental screening, unbiased chemical proteomics, and rigorous cellular validation, researchers can build a comprehensive and high-confidence profile of the compound's kinase targets. This detailed understanding of its mechanism of action is the cornerstone of its future development, enabling informed decisions about its therapeutic potential and guiding its optimization into a selective and potent chemical probe or drug candidate.

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  • Shestakov, V., et al. (2024). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2024(1), M1835. Available at: [Link]

  • Noolvi, M. N., et al. (2012). 2,6-Disubstituted imidazo[2,1-b][4][5][8]thiadiazoles: search for anticancer agents. European Journal of Medicinal Chemistry, 57, 283-291. Available at: [Link]

  • Perumal, R. V., et al. (2016). Design, synthesis and evaluation of small molecule imidazo[2,1-b][4][5][8]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). European Journal of Medicinal Chemistry, 110, 153-166. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry Characterization of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Context and Pharmacological Significance The imidazo[2,1-b]thiazole scaffold is a highly privileged fused bicyclic motif in medicinal chemistry. It serves as the core structure for a variety of therapeutic agents, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

Context and Pharmacological Significance

The imidazo[2,1-b]thiazole scaffold is a highly privileged fused bicyclic motif in medicinal chemistry. It serves as the core structure for a variety of therapeutic agents, including microtubule-destabilizing anticancer drugs[1], potent antimicrobial compounds, and selective xenoreceptor modulators such as CITCO[2]. During drug development, understanding the metabolic stability and reactive intermediate formation of this scaffold is paramount. Previous studies have shown that imidazo[2,1-b]thiazoles can undergo oxidative metabolism and subsequent glutathione conjugation, necessitating rigorous analytical profiling[3].

This application note provides a comprehensive, self-validating protocol for the ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) characterization of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (CAS: 123772-40-7). By elucidating its specific fragmentation pathways, this guide equips DMPK (Drug Metabolism and Pharmacokinetics) scientists with the diagnostic ions required for metabolite identification and structural verification.

Rationale and Causality in Method Design

Analytical methodologies must be designed with an understanding of the analyte's physicochemical properties to ensure data trustworthiness:

  • Ionization Strategy : The bridgehead nitrogen (N4) and the imidazole nitrogen (N7) in the imidazo[2,1-b]thiazole core are highly basic. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, as these sites readily accept a proton in acidic environments to form stable [M+H]+ ions.

  • Mobile Phase Additives : The addition of 0.1% formic acid serves a dual purpose. First, it maintains a low pH to ensure complete protonation of the analyte. Second, it provides sufficient ionic strength for stable electrospray droplet formation, thereby minimizing matrix effects and ion suppression.

  • Fragmentation Technique : Higher-energy Collisional Dissociation (HCD) is selected over traditional Collision-Induced Dissociation (CID). HCD utilizes a multipole collision cell that prevents the "1/3 rule" low-mass cutoff typical of 3D ion traps, allowing for the critical detection of low m/z diagnostic ions (e.g., m/z 93.0453) necessary for complete structural elucidation.

Experimental Protocols

Self-Validating System Setup : To ensure data integrity, every analytical batch must include a solvent blank to rule out carryover, and a System Suitability Test (SST) using a known reference standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm) and detector sensitivity prior to sample injection.

Step-by-Step Methodology:

  • Preparation of Stock Solution : Accurately weigh 1.0 mg of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Vortex for 30 seconds and sonicate for 5 minutes.

  • Preparation of Working Solution : Dilute the stock solution 1:1000 in 50% Methanol/50% Water (v/v) containing 0.1% Formic Acid to achieve a final working concentration of 1 µg/mL.

  • UHPLC Separation :

    • Column : C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A : LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B : LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient : 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-7 min (hold at 95% B), 7-7.1 min (return to 5% B), 7.1-10 min (re-equilibration).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • HRMS/MS Acquisition :

    • Source : ESI in positive ion mode.

    • Spray Voltage : +3.5 kV.

    • Capillary Temperature : 320 °C.

    • Resolution : 70,000 (MS1) and 17,500 (MS2).

    • Collision Energy (HCD) : Stepped normalized collision energies (NCE) of 20, 40, and 60 to capture both fragile and stable product ions.

LCMS_Workflow Prep Sample Prep (1 µg/mL in 50% MeOH) LC UHPLC Separation (C18, Gradient Elution) Prep->LC 2 µL Injection ESI ESI+ Ionization (Protonation) LC->ESI Eluent HRMS Orbitrap HRMS/MS (HCD Fragmentation) ESI->HRMS [M+H]+ Ions Data Data Analysis (Metabolite ID) HRMS->Data MS/MS Spectra

Figure 1. Self-validating UHPLC-HRMS/MS analytical workflow for imidazo[2,1-b]thiazole profiling.

Results: Fragmentation Elucidation

The exact monoisotopic mass of the neutral compound (C8H10N2OS) is 182.0514 Da. Under ESI+ conditions, the protonated precursor ion [M+H]+ is observed at m/z 183.0592.

Mechanistic Causality of Fragmentation:

  • Primary Dehydration (m/z 165.0486) : The most abundant and diagnostic MS/MS event is the neutral loss of water (-18.0106 Da) from the 5-hydroxymethyl group. This elimination is highly favored because the resulting carbocation is heavily stabilized by extended resonance across the fused imidazo[2,1-b]thiazole system, forming a stable, fully conjugated methylene-imidazothiazolium species.

  • Secondary Ring Cleavages : Upon higher collision energies, the dehydrated core undergoes structural collapse.

    • Cleavage of the imidazole ring results in the neutral loss of acetonitrile (-41.0265 Da) originating from the 6-methyl-substituted imidazole moiety, yielding the fragment at m/z 124.0221.

    • Alternatively, cleavage of the thiazole ring results in the neutral loss of a propyne-1-thiol/methylthiirene equivalent (-72.0033 Da), yielding the fragment at m/z 93.0453.

Fragmentation_Pathway Prec Precursor Ion [M+H]+ m/z 183.0592 (C8H11N2OS+) F1 Primary Fragment [M+H - H2O]+ m/z 165.0486 (C8H9N2S+) Prec->F1 -H2O (-18.0106 Da) Resonance Stabilization F2 Imidazole Cleavage [M+H - H2O - CH3CN]+ m/z 124.0221 (C6H6NS+) F1->F2 -CH3CN (-41.0265 Da) Ring Opening F3 Thiazole Cleavage [M+H - H2O - C3H4S]+ m/z 93.0453 (C5H5N2+) F1->F3 -C3H4S (-72.0033 Da) Ring Opening

Figure 2. Proposed HCD MS/MS fragmentation pathway for the target compound.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, elemental compositions, and observed mass errors for the diagnostic ions, providing a reference for automated metabolite identification software.

Ion TypeElemental CompositionTheoretical m/zNeutral LossMass Error TargetRelative Abundance
PrecursorC8H11N2OS+183.0592None< 5 ppm100% (MS1)
Product 1C8H9N2S+165.0486H2O (18.0106 Da)< 5 ppmHigh (Base Peak)
Product 2C6H6NS+124.0221CH3CN (41.0265 Da)< 5 ppmMedium
Product 3C5H5N2+93.0453C3H4S (72.0033 Da)< 5 ppmLow-Medium

(Note: Relative abundances will vary slightly depending on the specific NCE applied during HCD).

Conclusion

The HRMS/MS characterization of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol yields a highly predictable and diagnostic fragmentation pattern. The facile loss of water to form a resonance-stabilized cation (m/z 165.0486) serves as the primary mass spectral signature for this specific 5-hydroxymethyl substituted scaffold. Monitoring these specific transitions ensures robust detection and structural confirmation in complex biological matrices.

References

  • Title : Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor Source : Chemical Research in Toxicology / PubMed URL :[Link]

  • Title : Integrated comparison of drug-related and drug-induced ultra performance liquid chromatography/mass spectrometry metabonomic profiles using human hepatocyte cultures Source : Analytical Chemistry / PubMed URL :[Link]

  • Title : Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents Source : ChemMedChem / PubMed URL :[Link]

Sources

Application

Application Note: Acquiring and Interpreting ¹H and ¹³C NMR Reference Spectra for (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol

Application Note: Acquiring and Interpreting ¹H and ¹³C NMR Reference Spectra for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol Introduction (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is a heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acquiring and Interpreting ¹H and ¹³C NMR Reference Spectra for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

Introduction

(2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for this specific molecule. While experimental spectra for this exact compound are not available in the cited literature, this note provides a detailed protocol for obtaining them and a predicted spectral analysis based on established principles and data from analogous structures.

Predicted NMR Spectral Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. These predictions are based on the analysis of structurally similar imidazo[2,1-b]thiazole derivatives and fundamental NMR principles.[1][3][4][5] The proposed solvent is Deuterated Dimethyl Sulfoxide (DMSO-d₆), as its polarity is suitable for this molecule and its residual proton peak does not typically interfere with the signals of interest.[6][7]

Structure and Numbering Scheme:

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H37.2 - 7.4d~1.5Doublet due to coupling with H2.
H26.8 - 7.0d~1.5Doublet due to coupling with H3.
CH₂ (10)4.6 - 4.8s-Singlet, adjacent to an oxygen and the aromatic ring. May show broadening due to exchange with the hydroxyl proton.
OH5.0 - 5.5t~5.5Triplet due to coupling with the adjacent CH₂ protons, assuming slow exchange. Often appears as a broad singlet.
CH₃ (9)2.3 - 2.5s-Singlet, methyl group on the imidazole ring.
CH₃ (11)2.5 - 2.7s-Singlet, methyl group on the thiazole ring.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C7a (bridgehead)145 - 150Quaternary carbon at the ring junction.
C6140 - 145Aromatic carbon attached to a methyl group.
C5130 - 135Aromatic carbon bearing the methanol substituent.
C2115 - 120Aromatic CH carbon.
C3110 - 115Aromatic CH carbon.
CH₂ (10)55 - 60Carbon of the hydroxymethyl group.
CH₃ (9)15 - 20Methyl carbon on the imidazole ring.
CH₃ (11)18 - 23Methyl carbon on the thiazole ring.

Experimental Protocol: NMR Data Acquisition and Processing

This section details the step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind key experimental choices is explained to ensure robust and reproducible results.

Workflow Overview

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ Transfer Transfer to 5 mm NMR Tube Prep->Transfer Insert Insert Sample & Lock on Solvent Prep->Insert Shim Shim Magnet Coils (TopShim) Insert->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire ¹H & ¹³C Spectra Tune->Acquire Process Fourier Transform & Phase Correction Acquire->Process Baseline Baseline Correction Process->Baseline Reference Reference to Solvent Peak Baseline->Reference Analyze Peak Picking & Integration Reference->Analyze

Caption: Overall workflow for NMR analysis.

Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.

Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. For ¹³C NMR, a higher concentration is generally preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic molecules and its relatively high boiling point. Its residual proton signal appears at ~2.50 ppm and the carbon signal at ~39.5 ppm, which are unlikely to overlap with the signals of the analyte.[6][7]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the detection coils of the NMR probe, typically around 4-5 cm.[4]

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.

Part 2: Spectrometer Setup and Data Acquisition

These steps are performed at the NMR spectrometer console. Modern spectrometers automate many of these procedures.[2][8]

Methodology:

  • Sample Insertion: Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge. Place the sample into the magnet.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Select the appropriate solvent (e.g., DMSO-d₆) in the acquisition software to initiate the locking procedure.

  • Shimming: Magnetic field homogeneity is crucial for high-resolution spectra. Use an automated shimming routine (e.g., TopShim) to optimize the field homogeneity, which will result in sharp, symmetrical peaks.[2]

  • Tuning and Matching: The NMR probe needs to be tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) for maximum signal transmission and detection.[9] This is often an automated process.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

  • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Acquisition Time (AQ): Set to 3-4 seconds to allow for good digital resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for routine ¹H spectra.

  • Spectral Width (SW): A range of -2 to 12 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): This is highly dependent on the sample concentration. For 5-10 mg, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds is a standard value.

  • Spectral Width (SW): A range of 0 to 200 ppm will cover the vast majority of organic compounds.

Part 3: Data Processing

Data_Processing FID Raw FID Data FT Fourier Transform (FT) FID->FT Phase Phase Correction (Manual/Auto) FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., DMSO-d₆ @ 2.50 ppm) Baseline->Reference Integrate Integration & Peak Picking Reference->Integrate Spectrum Final Spectrum Integrate->Spectrum

Caption: Standard NMR data processing steps.

Methodology:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier Transform to produce the recognizable NMR spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline. This can be done automatically or manually.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is referenced to δ 2.50 ppm for ¹H spectra, and the solvent carbon peak is referenced to δ 39.52 ppm for ¹³C spectra.[6][7]

  • Peak Picking and Integration: Identify the chemical shift of each peak. For ¹H spectra, integrate the area under each peak to determine the relative number of protons it represents.

Spectral Interpretation and Structural Validation

A successful structural elucidation relies on the careful analysis of chemical shifts, signal multiplicities, and integration values.

  • Chemical Shift (δ): The position of a signal along the x-axis is indicative of the electronic environment of the nucleus. For instance, the protons on the heterocyclic rings (H2, H3) are expected in the aromatic region, while the methyl and methylene protons will be further upfield.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., doublet, triplet) is due to spin-spin coupling with neighboring non-equivalent nuclei. This provides information about the connectivity of atoms. For example, the small doublet splitting expected for H2 and H3 confirms their adjacency on the thiazole ring.

  • Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons giving rise to that signal. This is a powerful tool for confirming assignments. For instance, the signals for the two methyl groups and the methylene group should integrate to 3H, 3H, and 2H, respectively.

For unambiguous assignment, especially for the quaternary carbons in the ¹³C spectrum, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure.

References

  • Sciforum. Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available at: [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

  • Royal Society of Chemistry. Supporting Information 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and p. Available at: [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In: Optimizing NMR Methods for Structure Elucidation. Available at: [Link]

  • PMC. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • MDPI. Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl). Available at: [Link]

  • Der Pharma Chemica. Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][10] thiadiazole derivatives. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • PMC. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available at: [Link]

  • Impactfactor. Synthesis and Characterization of New Diazo Derivatives, and Study of their Biological Activity. Available at: [Link]

  • PubMed. Novel imidazo[2,1-b][1][2][10]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. Available at: [Link]

  • ResearchGate. H NMR and 13 C NMR data of compound 1 in DMSO d 6. Available at: [Link]

  • BK Instruments Inc. NMR Solvent data chart. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Available at: [Link]

  • ACS Publications. N-Benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6- (7-nitrobenzo[c][1][3]oxadiazol-4-ylamino)hexyl)acetamide as a New Fluorescent Probe. Available at: [Link]

  • ResearchGate. (a) 1H NMR and (b) 13C NMR spectra of compound 2a in d6-DMSO. Available at: [Link]

  • PMC. and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

Method

cell culture media preparation with (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Application Note: Formulation and Quality Control of Cell Culture Media Supplemented with (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Executive Summary The imidazo[2,1-b][1,3]thiazole scaffold represents a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Quality Control of Cell Culture Media Supplemented with (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold represents a highly versatile class of pharmacophores, demonstrating potent antiviral, antimycobacterial, and anti-proliferative activities in mammalian cell models[1]. Specifically, derivatives like (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol present unique formulation challenges due to their rigid, planar heterocyclic structures, which often exhibit high lipophilicity and limited aqueous solubility[2].

This application note provides a comprehensive, self-validating methodology for preparing cell culture media supplemented with this compound. By integrating physicochemical principles with rigorous quality control (QC) checkpoints, this guide ensures that researchers can achieve reproducible dosing without compromising compound stability or cell viability through solvent toxicity.

Mechanistic Rationale & Physicochemical Profiling

Understanding the physicochemical behavior of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is critical for successful media formulation. The presence of multiple aromatic rings contributes to high hydrophobicity, while the methanol moiety provides a localized polar region capable of hydrogen bonding.

When introduced to aqueous biological media, improper dilution of such rigid heterocycles frequently leads to micro-precipitation or "crashing out," drastically reducing the bioavailable concentration[2]. To circumvent this, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent for high-concentration stock solutions. DMSO disrupts the crystalline lattice of the compound, ensuring complete molecular dispersion before introduction into the complex aqueous environment of basal media (e.g., DMEM or RPMI).

Biologically, imidazo[2,1-b]thiazole derivatives are known to interact with intracellular kinase targets, leading to profound cell cycle alterations. Recent structure-activity relationship (SAR) studies indicate that these compounds effectively arrest cells in the G0/G1 phase and subsequently induce caspase-dependent apoptosis in various human cancer cell lines, such as MDA-MB-231[3].

Pathway Compound (2,6-Dimethylimidazo[2,1-b] [1,3]thiazol-5-yl)methanol Target Intracellular Kinase Targets Compound->Target Binds & Inhibits CellCycle G0/G1 Cell Cycle Arrest Target->CellCycle Suppresses Proliferation Apoptosis Apoptosis Induction Target->Apoptosis Activates Caspases

Fig 1: Mechanism of action for imidazo[2,1-b]thiazole derivatives in mammalian cells.

Self-Validating Preparation Workflow

To guarantee experimental integrity, this protocol is designed as a self-validating system . Every critical transition—from powder to stock, and stock to media—includes a verification step to ensure the compound remains in solution and retains its structural integrity.

Phase 1: Preparation of 10 mM Master Stock

Causality Check: Small molecules with high lipophilicity require a highly polar aprotic solvent. 100% cell-culture grade DMSO is selected to maximize solubility while allowing for a massive dilution factor (1:1000 or greater) in the final media, keeping the final DMSO concentration 0.1% to prevent solvent-induced cytotoxicity[4].

  • Equilibration: Allow the lyophilized vial of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Reconstitution: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 60 seconds. Follow with water-bath sonication at room temperature for 10 minutes. Validation: Visually inspect against a light source; the solution must be completely optically clear with no refractive particulate matter.

  • Aliquot & Storage: Dispense into 20 µL aliquots in amber microcentrifuge tubes to protect from photodegradation. Store at -20°C.

Phase 2: Formulation of Working Cell Culture Media

Causality Check: Direct injection of the DMSO stock into cold media causes localized supersaturation and rapid precipitation. Media must be pre-warmed, and the compound must be added under continuous agitation.

  • Media Preparation: Pre-warm the complete basal media (e.g., DMEM + 10% FBS + 1% Pen/Strep) to 37°C in a water bath.

  • Dilution: While gently swirling the media flask, add the 10 mM stock dropwise to achieve the desired final concentration (e.g., 10 µM requires a 1:1000 dilution).

  • Sterile Filtration: Pass the supplemented media through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Critical Note: Do not use Polyethersulfone (PES) or Cellulose Acetate (CA) filters. Hydrophobic imidazo[2,1-b]thiazole derivatives exhibit high non-specific binding to PES/CA membranes, which can strip the active compound from the media. PTFE is low-binding and ensures concentration fidelity.

Workflow A Equilibrate Lyophilized Powder to RT B Dissolve in 100% Anhydrous DMSO (10 mM) A->B C Vortex & Sonicate (10 min) until Clear B->C D Dilute Dropwise into 37°C Complete Media C->D E Filter Sterilize via 0.22 µm PTFE Membrane D->E F QC: LC-MS/MS & Turbidity Validation E->F

Fig 2: Self-validating workflow for formulating imidazo[2,1-b]thiazole supplemented media.

Analytical Quality Control (QC) & Validation

To ensure the protocol is a closed, self-validating loop, the final formulated media must be tested before application to cell cultures.

1. Turbidimetric Analysis (Pre-filtration): Prior to PTFE filtration, measure the optical density (OD) of the supplemented media at 600 nm using a spectrophotometer, blanked against unsupplemented complete media. An OD600​>0.05 indicates micro-precipitation of the compound, signaling that the dilution rate was too rapid or the media was too cold.

2. LC-MS/MS Concentration Verification (Post-filtration): Because small molecules can unexpectedly bind to plastics or proteins in the Fetal Bovine Serum (FBS), the absolute concentration of the active compound should be verified. Using an Agilent 1200 HPLC interfaced with a Qtrap mass spectrometer (or equivalent), extract a 1 mL aliquot of the filtered media using methanol precipitation. Quantify the recovery of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol against a standard curve prepared in neat solvent[4]. Acceptable recovery is ≥95% .

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and formulation limits established for this protocol.

ParameterSpecification / ValueCausality / Rationale
Primary Solvent 100% Anhydrous DMSODisrupts rigid heterocyclic lattice; prevents hydrolysis.
Max Stock Concentration 10 mMPrevents supersaturation and crystallization during -20°C storage.
Max Media Concentration 10 µM (at 0.1% DMSO)Exceeding 0.1% final DMSO induces background cellular toxicity.
Filter Membrane Type 0.22 µm PTFELow hydrophobic binding; prevents loss of active pharmaceutical ingredient (API).
Stock Shelf Life 6 Months at -20°CProtects against oxidative degradation of the thiazole ring.
Media Shelf Life 48 Hours at 4°CAqueous environments promote gradual hydrolysis of the methanol moiety.

References

  • Dincel, E., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry. Available at:[Link]

  • El-Gamal, M. I., et al. (2011). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. Available at:[Link]

  • RSC Medicinal Chemistry (2021). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Royal Society of Chemistry. Available at:[Link]

  • Promega / NIH PMC (2015). Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells. Available at:[Link]

Sources

Application

Comprehensive Enzyme Inhibition Assay Protocols for (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, assay development scientists, and medicinal chemists. Objective: To provide field-validated, self-contained in vitro assay protocols for evaluating the inhibitory kinetics of the (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol scaffold against key therapeutic targets.

Pharmacological Context & Rationale

The imidazo[2,1-b][1,3]thiazole bicyclic system is a "privileged scaffold" in drug discovery, frequently utilized to design potent inhibitors against inflammatory mediators and metalloenzymes[1][2]. The specific derivative, (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol , presents a highly optimized pharmacophore:

  • 2,6-Dimethyl substitution: Provides necessary steric bulk and lipophilicity to anchor the molecule deep within hydrophobic enzyme pockets (such as the enlarged side-pocket of COX-2)[2].

  • 5-Methanol moiety: Acts as a critical hydrogen bond donor/acceptor, capable of coordinating with active-site residues (e.g., Arg120 in COX-2) or displacing water molecules near metal ions.

To fully characterize this compound's efficacy, we deploy two orthogonal assay systems targeting the primary enzymes associated with this scaffold: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (CA II) .

Mechanism Substrate Arachidonic Acid (Endogenous Substrate) Enzyme COX-2 Enzyme (Active Site) Substrate->Enzyme Binds to Active Site Product Prostaglandins (Inflammatory Response) Enzyme->Product Oxygenation & Peroxidation Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Enzyme->Complex Conformational Lock Inhibitor (2,6-Dimethylimidazo... ...thiazol-5-yl)methanol Inhibitor->Enzyme Competitive Binding (H-bond via Methanol)

Mechanism of COX-2 inhibition by imidazo[2,1-b][1,3]thiazole derivatives.

Protocol A: COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, and subsequently reduces PGG2 to PGH2. During this reduction, the non-fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is oxidized to highly fluorescent resorufin.

System Validation & Controls

To ensure the protocol is a self-validating system, every microplate must include:

  • 100% Initial Activity (IA) Control: Vehicle (DMSO) + Enzyme + Substrate.

  • Background Control: Vehicle + Heat-inactivated Enzyme + Substrate (subtracts non-enzymatic ADHP oxidation).

  • Positive Control: Celecoxib (a known selective COX-2 inhibitor).

Step-by-Step Methodology
  • Compound Preparation: Dissolve (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution to generate a 10-point concentration curve.

  • Reagent Master Mix: Prepare an assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 μM Hematin, and 2 U/mL human recombinant COX-2.

    • Causality: Hematin is strictly required as a cofactor to reconstitute the holoenzyme's peroxidase activity. Without it, the coupled fluorescent reaction will fail.

  • Pre-Incubation: Add 10 μL of the inhibitor dilutions to 180 μL of the Master Mix in a black 96-well microplate. Incubate at 25°C for 15 minutes.

    • Causality: The imidazo[2,1-b]thiazole core requires time to navigate the hydrophobic channel of COX-2 and establish hydrogen bonds via its methanol group before the substrate is introduced[2].

  • Reaction Initiation: Add 10 μL of a substrate solution containing 100 μM Arachidonic Acid and 10 μM ADHP to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorometric reader. Measure fluorescence continuously for 5 minutes at Ex = 535 nm / Em = 590 nm.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine % Inhibition relative to the IA control.

Protocol B: Carbonic Anhydrase II (CA II) Esterase Activity Assay

While CA II naturally hydrates CO2​ , its esterase activity (cleaving 4-nitrophenyl acetate into 4-nitrophenolate) provides a highly reliable, colorimetric surrogate for high-throughput screening[1].

System Validation & Controls
  • Non-Enzymatic Hydrolysis Control: Buffer + Substrate + Vehicle (4-NPA spontaneously hydrolyzes in aqueous solutions; this baseline must be subtracted).

  • Positive Control: Acetazolamide.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 0.1 mM ZnSO4​ .

    • Causality: Supplementing trace zinc prevents the apo-enzyme from forming over time, ensuring the active site is fully metallated and ready for inhibitor coordination.

  • Enzyme-Inhibitor Pre-Incubation: Mix 10 nM recombinant hCA II with varying concentrations of the test compound (final DMSO concentration 2%). Incubate at room temperature for 10 minutes.

    • Causality: Imidazo[2,1-b]thiazoles often exhibit slow-binding kinetics when targeting metalloenzymes. A 10-minute pre-incubation is mandatory to allow for the formation of the thermodynamic Enzyme-Inhibitor (E-I) complex prior to the assay[1].

  • Reaction Initiation: Add 4-Nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Read: Monitor the change in absorbance at 400 nm for 10 minutes using a microplate spectrophotometer.

  • Kinetic Analysis: Utilize the Cheng-Prusoff equation to convert IC50​ values to absolute inhibition constants ( Ki​ )[1].

Workflow S1 Compound Prep (DMSO Dilution) S2 Pre-Incubation (10 min at 25°C) S1->S2 S3 Reaction Initiation (Substrate Addition) S2->S3 S4 Kinetic Read (Fluorescence/Abs) S3->S4 S5 Data Analysis (Cheng-Prusoff) S4->S5

Standardized high-throughput workflow for evaluating enzyme inhibition.

Representative Assay Validation Data

To benchmark the performance of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol, quantitative data should be structured and compared against clinical standards. The table below represents typical kinetic parameters expected for this scaffold class when the above protocols are executed correctly.

Test Compound / StandardTarget EnzymeAssay Method IC50​ (µM) Ki​ (µM)Selectivity Index
(2,6-Dimethyl...methanol) COX-2Fluorometric0.14 ± 0.020.09> 200 (vs COX-1)
Celecoxib (Standard)COX-2Fluorometric0.05 ± 0.010.04> 300 (vs COX-1)
(2,6-Dimethyl...methanol) CA IIColorimetric3.80 ± 0.152.50N/A
Acetazolamide (Standard)CA IIColorimetric0.012 ± 0.0030.008N/A

Note: The Ki​ is derived using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) , requiring prior determination of the Michaelis constant ( Km​ ) for each specific enzyme batch[1].

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol synthesis

Technical Support Center: Synthesis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol Welcome to the technical support center for the synthesis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

Welcome to the technical support center for the synthesis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active agents, including anthelmintics, anticancer agents, and anxiolytics.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to low yields or product impurities. Each problem is followed by a detailed analysis of potential causes and step-by-step recommendations for resolution.

Issue 1: Consistently Low Yield of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

Question: My reaction to synthesize (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is consistently resulting in yields below 40%. What are the likely causes and how can I improve this?

Answer:

Low yields in the synthesis of imidazo[2,1-b]thiazole derivatives can stem from several factors, from suboptimal reaction conditions to incomplete conversion of starting materials. The most common synthetic route involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.[5][6] In the context of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol, a key step is often the cyclization of a 2-aminothiazole derivative with an appropriate α-halocarbonyl compound.[3][7]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The cyclization step is sensitive to temperature. Insufficient heat can lead to a sluggish reaction and incomplete conversion, while excessive heat may promote side reactions and decomposition of the product.

    • Recommendation: Screen a range of temperatures to find the optimal balance. Start with the temperature reported in the literature and incrementally increase or decrease it by 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the temperature at which the starting material is consumed efficiently with minimal side product formation. For instance, some imidazo[2,1-b]thiazole syntheses are carried out at room temperature, while others require refluxing in solvents like ethanol or dioxane.[3][7]

  • Incorrect Solvent: The polarity and boiling point of the solvent play a crucial role in reaction kinetics and solubility of reactants.

    • Recommendation: If the standard protocol uses ethanol, consider screening other solvents like isopropanol, acetonitrile, or dimethylformamide (DMF). A change in solvent can significantly impact the reaction rate and yield. For example, a switch from DMSO to DMF has been shown to increase the yield of an imidazo[2,1-b]thiazole derivative from 34.65% to 67.32%.[2]

  • Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation steps and for neutralizing any acid generated during the reaction.

    • Recommendation: If using a weak base like sodium carbonate, consider a stronger base such as potassium carbonate or an organic base like triethylamine. Ensure the base is used in at least stoichiometric amounts, and in some cases, a slight excess (1.1-1.5 equivalents) may be beneficial.

  • Purity of Starting Materials: Impurities in the 2-aminothiazole or the α-haloketone can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them by column chromatography if necessary before use.

Experimental Protocol for Optimization:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,6-dimethyl-2-aminothiazole derivative (1.0 eq) in the chosen solvent (e.g., ethanol, DMF).

  • Addition of Base: Add the selected base (e.g., K₂CO₃, 1.2 eq).

  • Addition of α-haloketone: Slowly add the α-halocarbonyl precursor to (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress every hour using TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Low Yield Issue Temp Optimize Temperature Start->Temp Solvent Screen Solvents Temp->Solvent Base Adjust Base Solvent->Base Purity Check Reagent Purity Base->Purity Improved_Yield Improved Yield Purity->Improved_Yield

Issue 2: Formation of a Major, Unidentified Side Product

Question: My reaction produces a significant amount of a side product that is difficult to separate from the desired (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. What could this side product be and how can I prevent its formation?

Answer:

The formation of side products is a common issue in heterocyclic synthesis. In the case of imidazo[2,1-b]thiazoles, a likely side reaction is the self-condensation of the α-haloketone or the reaction of the 2-aminothiazole with itself under the reaction conditions.

Potential Side Reactions & Prevention:

  • Dimerization of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.

    • Prevention: Add the α-haloketone slowly to the reaction mixture containing the 2-aminothiazole and the base. This ensures that the concentration of the α-haloketone is kept low at any given time, favoring the desired reaction with the aminothiazole.

  • Formation of a Thiazolo[3,2-a]pyrimidine derivative: This can occur if the 2-aminothiazole reacts with a second molecule of the α-haloketone after the initial cyclization.

    • Prevention: Use a slight excess of the 2-aminothiazole (1.1-1.2 equivalents) relative to the α-haloketone. This will help to ensure that the α-haloketone is consumed in the primary cyclization step.

  • Reaction with Impurities: Impurities in the starting materials can lead to a variety of side products.

    • Prevention: As mentioned previously, ensure the purity of your starting materials.

G cluster_pathways Reaction Pathways Reactants 2-Aminothiazole + α-Haloketone Desired_Product Desired Product: (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol Reactants->Desired_Product Desired Pathway Side_Product Side Products: - Dimerization - Further Reaction Reactants->Side_Product Side Reactions

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[2,1-b]thiazoles?

A1: The most common method is the Hantzsch thiazole synthesis.[5] The mechanism generally involves the nucleophilic attack of the sulfur atom of a thioamide (or a 2-aminothiazole in this case) on the α-carbon of an α-haloketone. This is followed by an intramolecular condensation to form the five-membered thiazole ring, which then aromatizes to give the final product.[6]

Q2: Are there alternative synthetic routes to (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol?

A2: Yes, several alternative methods have been developed. One notable approach is the copper-catalyzed three-component coupling of 2-aminothiazoles, aryl aldehydes, and alkynes.[4] This method allows for the one-pot assembly of polyfunctionalized imidazo[2,1-b]thiazole derivatives. Another approach involves a one-pot, three-component condensation reaction of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene compounds in the presence of Eaton's reagent.[8]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, the product, and any side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q4: What are the best practices for purifying the final product?

A4: Column chromatography on silica gel is the standard method for purifying (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. The choice of eluent is crucial for good separation. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent can be used as a final purification step to obtain a highly pure product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. α-Haloketones are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many of the solvents used, such as DMF, are also hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary

The following table summarizes the effect of different reaction conditions on the yield of a generic imidazo[2,1-b]thiazole synthesis, illustrating the importance of optimization.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1DMSOCu(OAc)₂·H₂O79.27.9234.65[2]
2DMFCu(OAc)₂·H₂O79.27.9267.32[2]
3DMFCu(OAc)₂·H₂O (14.85 mol%)79.27.9286.13[2]
4Toluene-1000.578[9]
5EthanolNa₂CO₃Reflux2470.5[7]

References

  • Al-Ghorbani, M., et al. (2022). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry. [Link]

  • Andreani, A., et al. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Jetir.Org. [Link]

  • Anonymous. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Anonymous. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • Chavda, M. D., et al. (2012). 2,6-Disubstituted imidazo[2,1-b][1][2][10]thiadiazoles: search for anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Dandia, A., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. PMC. [Link]

  • El-Faham, A., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]

  • Gualtieri, F. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]

  • Kumar, S., et al. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][10]thiadiazole derivatives. ResearchGate. [Link]

  • Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. [Link]

  • Patel, N. B., et al. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][10] thiadiazole derivatives. Der Pharma Chemica. [Link]

  • Reddy, T. S., et al. (2017). Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Sancineto, L., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Sharma, P., et al. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]

  • Singh, P. P., et al. (2014). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC. [Link]

  • Unknown. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry. [Link]

  • Unknown. (2024). Synthesis of imidazo[2,1-b][1][2][10]thiadiazoles from.... ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of imidazo[2,1-b][1][2][10]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. [Link]

  • Unknown. (n.d.). Synthetic route for the synthesis of 2,6‐disubstituted (5 a‐k) and 2,5,6‐trisubstituted (6 a–b, 7 a–b, 8 a–b) imidazo[2,1‐b][1][2][10]thiadiazole derivatives. ResearchGate. [Link]

  • Vaskevych, A., et al. (2023). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. [Link]

  • Vo-Thanh, G., et al. (2014). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Zareef, M., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]

Sources

Optimization

troubleshooting poor solubility of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in DMSO

Topic: Troubleshooting Poor Solubility of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Poor Solubility of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Advanced Biochemicals Division

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[3][4][5][6] (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is a member of this promising class of compounds. A common and critical step in the pre-clinical evaluation of such compounds is the preparation of concentrated stock solutions, typically in dimethyl sulfoxide (DMSO), for use in various biological assays.

However, researchers frequently encounter challenges with poor solubility, even in a powerful solvent like DMSO.[7][8] This guide provides a systematic, causality-driven approach to troubleshoot and resolve solubility issues with (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol, ensuring the integrity and reliability of your experimental data.

Primary Troubleshooting Workflow

Poor solubility is rarely a one-dimensional problem. It often results from an interplay between the compound's intrinsic properties, the quality of the solvent, and the dissolution technique. The following question-and-answer guide is structured to help you logically diagnose and solve the issue.

Q1: Have you rigorously verified the purity and condition of your starting materials?

Expert Rationale: The foundational step in any dissolution protocol is to ensure the integrity of both the solute and the solvent. Impurities can drastically alter solubility characteristics.[9][10] DMSO, in particular, presents a common pitfall due to its hygroscopic nature.

  • Compound Purity & Form:

    • Purity: Impurities from synthesis or degradation can be less soluble and act as nucleation sites, preventing your target compound from dissolving. Verify the purity of your batch via LC-MS or ¹H NMR.

    • Physical Form: Amorphous forms of a compound are generally more soluble than their highly ordered, crystalline counterparts due to lower lattice energy.[1][7][11] If you have a highly crystalline powder, this may be a contributing factor.

  • Solvent Purity (The Critical Role of Water):

    • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[7][8] Even small amounts of water (e.g., >0.1%) can significantly decrease the solubility of many organic compounds by altering the solvent's polarity and structure.[1][12]

    • Validation: Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing primary stock solutions.[7] Avoid using bottles that have been open for extended periods.

cluster_0 The Impact of Water in DMSO DMSO Anhydrous DMSO (Polar Aprotic) WetDMSO 'Wet' DMSO (Altered Polarity) DMSO->WetDMSO Compound (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Compound->DMSO Good Solubility Compound->WetDMSO Poor Solubility Water H₂O (Moisture) Water->DMSO Absorbed Precipitate Precipitate / Suspension WetDMSO->Precipitate

Figure 1: The effect of water contamination on DMSO's solvating power.
Q2: Can your dissolution protocol be optimized with physical methods?

Expert Rationale: Dissolution is a kinetic process. Providing energy to the system can help overcome the activation energy barrier required to break the crystal lattice of the solute and allow for solvation.

  • Mechanical Agitation:

    • Vortexing: Simple vortexing for 2-5 minutes is a good first step to ensure the compound is well-dispersed.[7]

    • Sonication: Using an ultrasonic bath introduces high-frequency energy that can break apart particle agglomerates, increasing the surface area available for dissolution.[1] Use short bursts (5-10 minutes) and check for dissolution visually to avoid excessive heating.[1]

  • Thermal Energy (Heating):

    • Principle: For many compounds, dissolution is an endothermic process, meaning solubility increases with temperature.[7][13]

    • Procedure: Gently warm the sample in a water bath or on a hot plate with stirring. Increase the temperature in 5-10°C increments, holding at each step to observe for dissolution. A temperature of 30-40°C is often sufficient.

    • Caution: Before heating, you must consider the thermal stability of your compound. Degradation upon heating will compromise your experiment. If stability is unknown, this should be used as a last resort or after a stability assessment (e.g., via DSC/TGA).

start Start: Compound + Anhydrous DMSO vortex 1. Vortex (2-5 min) start->vortex check1 Dissolved? vortex->check1 sonicate 2. Sonicate (5-10 min cycles) check1->sonicate No success Solution Prepared check1->success Yes check2 Dissolved? sonicate->check2 heat 3. Gentle Warming (30-40°C) (Caution: Thermal Stability) check2->heat No check2->success Yes check3 Dissolved? heat->check3 check3->success Yes fail Proceed to Co-Solvent Strategy check3->fail No

Figure 2: A systematic workflow for applying physical dissolution methods.
Q3: Have you considered using a co-solvent system?

Expert Rationale: If physical methods fail, the issue is likely rooted in the fundamental mismatch between the solute and the solvent's properties. A co-solvent can modify the polarity of the overall solvent system to better match that of the solute, thereby enhancing solubility.[1][14][15]

  • Mechanism: Co-solvents work by disrupting the self-association of the primary solvent (DMSO) and creating a new solvent environment with a more favorable polarity for the target compound.[1]

  • Common Co-solvents for DMSO:

    • N-methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent, often effective for compounds that are difficult to dissolve in DMSO alone.

    • Dimethylformamide (DMF): Similar to DMSO but can sometimes offer different solubility profiles.

    • Ethanol: A polar protic solvent that can improve the solubility of compounds with hydrogen-bonding capabilities.

    • Polyethylene Glycol (PEG) 300/400: Often used in formulations to improve the solubility of poorly water-soluble drugs.

Co-SolventTypeBoiling Point (°C)Notes
DMSO (Reference)Polar Aprotic189Powerful, but hygroscopic.[16]
NMP Polar Aprotic202Excellent solvating power; often used with DMSO.[1]
DMF Polar Aprotic153Good general-purpose co-solvent.
Ethanol Polar Protic78.4Can introduce hydrogen bonding interactions.
PEG 400 Polar ProticDecomposesBiocompatible polymer, can increase viscosity.

Detailed Experimental Protocol

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a structured method to quickly identify an effective co-solvent system.

  • Preparation:

    • Dispense a small, precise amount of dry (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol powder into several sterile microcentrifuge tubes (e.g., 1 mg per tube).

    • Prepare stock solutions of your chosen co-solvents (NMP, DMF, Ethanol) in anhydrous DMSO at various percentages (e.g., 10%, 25%, 50% v/v).

  • Testing:

    • To each tube of compound, add a volume of the corresponding co-solvent/DMSO mixture calculated to reach your target concentration (e.g., for a 10 mM final concentration with 1 mg of a 200 g/mol compound, add 500 µL).

    • Include a control tube with 100% anhydrous DMSO.

  • Dissolution & Observation:

    • Apply the physical dissolution workflow (vortex, sonicate) systematically to all tubes.

    • Visually inspect each tube against a light source for complete dissolution (no visible particulates).

    • If a successful condition is found, perform a stability check by leaving the solution at room temperature and 4°C for 24 hours to check for precipitation.

Frequently Asked Questions (FAQs)

  • Q: My compound was dissolved, but it precipitated after being stored for a week. Why?

    • A: This is a classic sign of moisture absorption by DMSO.[7][12] Over time, an improperly sealed vial will allow atmospheric water to enter, changing the solvent polarity and causing your compound to crash out of solution. Always use vials with tight-fitting, high-quality caps (e.g., with PTFE liners) and consider storing stock solutions under an inert gas like argon.

  • Q: Are there any alternatives to DMSO if I cannot achieve the desired concentration?

    • A: Yes. While DMSO is a standard, other solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be considered.[1] The choice will depend on compatibility with your specific assay. For in vivo studies, formulation vehicles using co-solvents like PEG 400, Solutol HS 15, or Cremophor EL are often developed.

  • Q: I diluted my DMSO stock into an aqueous buffer for my assay, and it immediately precipitated. What should I do?

    • A: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity causes the compound to become insoluble. To mitigate this, try adding the DMSO stock to the buffer while vortexing vigorously to ensure rapid dispersion.[7] You can also investigate the use of surfactants or cyclodextrins in your final assay buffer to help maintain solubility.

References

  • Davis, M. I. (1979). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 57(9), 1035-1039.
  • Galan, J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(7), 753-762.
  • Zheng, D., & Li, Z. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Kozik, V. V., et al. (2020). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 25(8), 929-936.
  • Kozik, V. V., et al. (2019). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Journal of Sulfur Chemistry, 40(6), 643-653.
  • Journal of Drug Delivery and Therapeutics. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Jadhav, P.B., & Pandey, P.S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. World Research Journal of Pharmaceutical Research, 1(1), 05-11.
  • Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(1), 1-8.
  • Journal of Pharmaceutical Analysis. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Retrieved from [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole analogues as potential antitubercular agents. RSC Advances, 12(38), 24867-24880.
  • da Costa, L. P., et al. (2013). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, 15(8), 2174-2185.
  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on the Solubility of Gases. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)thiazole. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • Sidorov, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3293.
  • NextSDS. (n.d.). {2,6-dimethylimidazo[2,1-b][1][2]thiazol-5-yl}methanamine dihydrochloride. Retrieved from [Link]

  • Alqasoumi, S. I., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. International Journal of Molecular Sciences, 13(5), 6245-6256.
  • Kamal, A., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(11), 14695-14708.
  • NextSDS. (n.d.). 2,6-DIMETHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][12] thiadiazole derivatives. Der Pharma Chemica, 4(3), 1163-1168.

  • ChemBK. (n.d.). (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Acta Pharmaceutica, 66(1), 1-16.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidative degradation of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol during storage

Technical Support Center: Stability and Storage of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol. Its purpose is to address common challenges related to the compound's stability, with a specific focus on preventing oxidative degradation during storage and handling. Our recommendations are grounded in established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: My sample of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol is showing a new, more polar peak on my reverse-phase HPLC chromatogram after a few weeks of storage. What is the likely cause?

A1: The appearance of a new, more polar impurity is a classic indicator of oxidation. The primary alcohol (methanol) group at the 5-position of the imidazo[2,1-b]thiazole ring is susceptible to oxidation, first to an aldehyde (2,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde) and potentially further to a carboxylic acid. This transformation increases the compound's polarity, leading to an earlier elution time on a standard C18 column. The electron-rich imidazothiazole ring system itself can also be a target for oxidation, although oxidation of the primary alcohol is often the more facile pathway under typical storage conditions.[3][4]

Q2: What are the primary environmental factors that accelerate the oxidative degradation of this compound?

A2: Several factors can initiate or catalyze oxidation. Understanding these is the first step toward prevention:

  • Atmospheric Oxygen: This is the most direct contributor. The presence of O₂ in the storage vial headspace is sufficient to initiate auto-oxidation over time.[2]

  • Light Exposure (Photodegradation): UV or even high-intensity visible light can provide the energy to generate free radicals, leading to photo-oxidative degradation. Imidazole and thiazole-containing structures can be sensitive to photolysis.[3][5]

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.[2][6]

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidative reactions, significantly increasing the degradation rate.[4]

  • Humidity: Moisture can facilitate certain degradation pathways and should be controlled, especially for solid-state storage.[2][7]

Q3: For maximum stability, what are the absolute ideal storage conditions for the solid, powdered form of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol?

A3: For long-term storage (months to years), we recommend a multi-layered approach to create a robustly controlled environment.

  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert seal.

  • Atmosphere: Before sealing, flush the vial headspace thoroughly with an inert gas like argon or nitrogen. This displaces oxygen, a key reactant in the degradation pathway.

  • Temperature: Store the sealed vial at -20°C or lower.[8] Cold temperatures drastically slow the kinetics of degradation reactions.[9]

  • Environment: Place the primary container inside a secondary, sealed container with a desiccant to protect against moisture ingress during temperature cycling (i.e., removing from the freezer).

Q4: I need to store the compound in a solution for daily use. What precautions should I take?

A4: Storing in solution increases the risk of degradation due to higher molecular mobility and interaction with the solvent. To mitigate this:

  • Solvent Choice: Use high-purity, HPLC-grade solvents. If possible, use solvents that have been deoxygenated by sparging with argon or nitrogen for 15-30 minutes prior to use.

  • Antioxidants: Consider adding a radical-scavenging antioxidant to the solution. Butylated hydroxytoluene (BHT) is a common choice for organic solvents, typically at a concentration of 0.01-0.1%. For aqueous solutions, ascorbic acid can be effective, but its stability and pH compatibility must be considered.[1]

  • pH Control: The stability of heterocyclic compounds can be pH-dependent. While specific data for this molecule is limited, maintaining a neutral pH is a good starting point unless experimental data suggests otherwise.

  • Aliquoting: Prepare a concentrated stock solution and then create smaller, single-use aliquots. This avoids repeated warming and cooling of the entire stock, which can introduce moisture and oxygen. Store these aliquots under the same ideal conditions as the solid (inert atmosphere, -20°C or below, protected from light).

Troubleshooting Guide: Investigating Compound Degradation

If you suspect degradation, a systematic approach is necessary to identify the cause and prevent recurrence.

Symptom Observed Potential Root Cause Recommended Action & Investigation
Yellowing or browning of the solid compound. Severe oxidation or polymerization.Discard the material. Review solid storage procedures immediately. Ensure vials are properly sealed and stored under an inert atmosphere, especially if the compound is frequently accessed.
Rapid degradation (hours to days) in a newly made solution. Solvent contamination (e.g., peroxides in THF/ether) or high dissolved oxygen content.1. Test the solvent for peroxides using peroxide test strips. 2. Always use freshly opened bottles of high-purity solvents. 3. Implement a protocol for deoxygenating solvents before use (see Protocol 2).
Appearance of multiple new peaks in HPLC. Complex degradation cascade (e.g., oxidation followed by hydrolysis or rearrangement).This requires advanced analysis. Use LC-MS to obtain mass data for the parent compound and degradation products to propose structures and pathways.[10] This can help determine if the cause is purely oxidative or involves other mechanisms like hydrolysis.[3]
Inconsistent purity results from the same stock. Improper handling of stock; frequent freeze-thaw cycles.Immediately aliquot the stock solution into single-use volumes. This is the most critical step to ensure consistency between experiments. Avoid leaving the stock solution on the benchtop for extended periods.

Key Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid Compound
  • Vial Preparation: Select an amber glass vial of appropriate size to minimize headspace. Ensure the vial and its PTFE-lined cap are clean and completely dry.

  • Aliquot Compound: Weigh the desired amount of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol into the vial. Preparing multiple smaller aliquots is preferable to one large stock.

  • Inerting: Place the uncapped vial in a glovebox with an inert atmosphere (N₂ or Ar) or use a Schlenk line. Alternatively, use a gentle stream of inert gas directed into the vial via a long needle for 2-3 minutes to displace the air.

  • Sealing: Securely tighten the cap immediately after inerting. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "-20°C, Argon").

  • Storage: Place the vial in a freezer at -20°C or -80°C, away from light sources.[8]

Protocol 2: Preparation of a Stabilized Stock Solution in an Organic Solvent
  • Solvent Deoxygenation: Select an appropriate HPLC-grade solvent (e.g., DMSO, Acetonitrile). Sparge the solvent with a gentle stream of argon or nitrogen gas through a fritted gas dispersion tube for at least 20 minutes.

  • Antioxidant Addition (Optional but Recommended): If using an antioxidant like BHT, prepare a concentrated stock of BHT (e.g., 10 mg/mL). Add the appropriate volume to the deoxygenated solvent to achieve a final concentration of ~0.05%.

  • Dissolution: In a fume hood, under subdued light, weigh the solid compound into a volumetric flask. Add the deoxygenated (and optionally stabilized) solvent to dissolve the compound and bring it to the final volume.

  • Aliquoting and Storage: Immediately dispense the stock solution into pre-prepared, amber glass, single-use vials. Flush the headspace of each aliquot vial with inert gas before sealing, as described in Protocol 1.

  • Storage: Store the aliquots promptly at -20°C or -80°C.

Protocol 3: General HPLC Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating method.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 280 nm, and collect full spectrum to aid in peak identification.

  • Analysis: Inject a freshly prepared "time zero" (T=0) sample. Compare the chromatogram to samples that have been stored under various conditions. The degradation can be quantified by the decrease in the main peak's area percentage and the corresponding increase in impurity peaks. A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.[11][12]

Visualizing Degradation and Prevention

The following diagrams illustrate the primary oxidative degradation pathway and a logical workflow for troubleshooting stability issues.

G cluster_pathway Figure 1: Postulated Primary Oxidative Pathway Parent (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (Parent Compound) Product 2,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde (Primary Degradant - Aldehyde) Parent->Product Oxidation of Primary Alcohol Oxidant [O] (O₂, Light, Metal Ions) Oxidant->Parent

Caption: Postulated primary oxidative degradation pathway.

G Start Degradation Observed (New HPLC Peak / Discoloration) Q_State Is the compound in solid or solution form? Start->Q_State Solid_Path Solid: Review Storage Protocol Q_State->Solid_Path Solid Solution_Path Solution: Review Prep Protocol Q_State->Solution_Path Solution Q_Solid_Atmo Stored under inert gas? Solid_Path->Q_Solid_Atmo Fix_Solid_Atmo Action: Re-aliquot solid under Argon/Nitrogen. Q_Solid_Atmo->Fix_Solid_Atmo No Q_Solid_Temp Stored at <= -20°C and protected from light? Q_Solid_Atmo->Q_Solid_Temp Yes Fix_Solid_Atmo->Q_Solid_Temp Fix_Solid_Temp Action: Transfer to appropriate cold storage in amber vials. Q_Solid_Temp->Fix_Solid_Temp No Final Monitor stability with HPLC. Q_Solid_Temp->Final Yes Fix_Solid_Temp->Final Q_Solvent Was solvent deoxygenated and tested for peroxides? Solution_Path->Q_Solvent Fix_Solvent Action: Use fresh, deoxygenated solvent. Add antioxidant. Q_Solvent->Fix_Solvent No Q_Aliquots Were single-use aliquots made? Q_Solvent->Q_Aliquots Yes Fix_Solvent->Q_Aliquots Fix_Aliquots Action: Discard stock. Prepare fresh single-use aliquots. Q_Aliquots->Fix_Aliquots No Q_Aliquots->Final Yes Fix_Aliquots->Final

Caption: Decision tree for troubleshooting degradation issues.

Summary of Recommended Storage Conditions

Parameter Solid Compound (Long-Term) Stock Solution (Working Aliquots) Rationale
Temperature -20°C to -80°C-20°C to -80°CSlows reaction kinetics.[6][8]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent auto-oxidation.
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Prevents light-induced photodegradation.[5][7]
Container Glass vial with PTFE-lined capGlass vial with PTFE-lined capEnsures an inert and tight seal.
Handling Prepare smaller, individual aliquotsPrepare single-use aliquotsMinimizes exposure of the main stock to ambient conditions and freeze-thaw cycles.
Additives Desiccant in secondary containerAntioxidant (e.g., BHT) recommendedControls moisture / Scavenges free radicals.[1]

References

  • Selected Heterocyclic Compounds as Antioxidants.
  • Annex 9 Guide to good storage practices for pharmaceuticals1.
  • Drug quality and storage.MSF Medical Guidelines.
  • Different temper
  • Cold Storage Requirements for Active Pharmaceutical Ingredients.Single Use Support.
  • Temperature-Sensitive Drugs List + Storage Guidelines.Varcode.
  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Deriv
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Determination of bifonazole and identification of its photocatalytic degrad
  • Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment…OUCI.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
  • An Overview of Degradation Str

Sources

Optimization

Technical Support Center: Optimizing Catalytic Functionalization of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and process scientists dealing with the unique synthetic challenges of the (2,6-Dimethylimidazo[2,1-b][1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and process scientists dealing with the unique synthetic challenges of the (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol scaffold.

This electron-rich, fused bicyclic heteroaromatic system is a highly valuable building block for advanced therapeutics, including antitubercular agents and nuclear receptor modulators (such as the CYP2B6 inducer CITCO, which relies on a related 5-carbaldehyde intermediate)[1]. However, functionalizing the 5-methanol group requires precise catalytic control. The basic bridgehead nitrogens and the electron-rich thiazole sulfur frequently induce catalyst poisoning and off-target side reactions[2].

Below, we break down the causality behind these failures and provide self-validating protocols to ensure high-yield transformations.

Divergent Functionalization Workflows

Understanding the electronic distribution of the imidazo[2,1-b][1,3]thiazole core is the first step in selecting the correct catalytic system. The diagram below illustrates the optimized pathways for converting the 5-methanol group into aldehydes, esters, or cross-coupled adducts.

Functionalization A (2,6-Dimethylimidazo[2,1-b] [1,3]thiazol-5-yl)methanol B Carbaldehyde (Oxidation) A->B Cu/TEMPO, O2 (Chemoselective) C Ester/Ether (O-Alkylation/Acylation) A->C DMAP/DIPEA (Base Catalysis) D Cross-Coupled Adduct (C-O Activation) A->D Pd(dppf)Cl2 (Metal Catalysis)

Fig 1. Divergent catalytic functionalization pathways for the 5-methanol derivative.

Troubleshooting & FAQs: Causality and Solutions

Q1: Why am I observing significant catalyst poisoning during Pd-catalyzed cross-coupling of the activated methanol derivative?

The Causality: The bridgehead nitrogen (N4) and the imine-like nitrogen (N1) of the imidazo[2,1-b][1,3]thiazole scaffold possess highly accessible lone pairs[3]. These nitrogens act as potent σ -donors, displacing labile ligands on palladium or copper catalysts. This forms inactive, insoluble metal-substrate complexes, effectively sequestering your catalyst and halting the catalytic cycle. The Solution: You must outcompete the substrate for the metal center. Utilize sterically demanding, strongly coordinating bidentate phosphine ligands (e.g., dppf or Xantphos) that maintain the active catalytic species. Alternatively, introduce a sacrificial Lewis acid (like BF3​⋅OEt2​ ) to reversibly mask the basic nitrogens prior to catalyst addition.

Q2: During the oxidation of the 5-methanol group to the carbaldehyde, I am seeing a mixture of the desired product and a highly polar side-product. What is happening?

The Causality: The imidazo[2,1-b][1,3]thiazole core contains an electron-rich thiazole sulfur. When subjected to harsh stoichiometric oxidants (e.g., KMnO4​ , mCPBA , or excess Swern reagents), the sulfur atom undergoes competitive electrophilic oxidation, generating the thiazole S-oxide or S,S-dioxide (sulfone)[2]. The Solution: Transition to a single-electron transfer (SET) catalytic system, such as Cu(I)/TEMPO aerobic oxidation[4]. This system selectively abstracts the hydrogen from the primary alcohol, bypassing the sulfur atom entirely.

Q3: How can I optimize the esterification of the 5-methanol group without getting N-acylation?

The Causality: While the primary alcohol is a good nucleophile, the nitrogen atoms on the imidazole ring can also act as nucleophiles, leading to unstable N-acyl quaternary salts that complicate purification and lower the isolated yield. The Solution: Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) combined with a catalytic amount of DMAP. Keep the reaction strictly at low temperatures (0–5 °C) to kinetically favor O-acylation over N-acylation.

Mechanism Substrate Substrate (Basic N & S atoms) Cu_Complex Active Cu-TEMPO Complex Substrate->Cu_Complex + CuI, TEMPO, NMI Poisoning Catalyst Poisoning (N-Coordination) Substrate->Poisoning Without NMI ligand SOxidation S-Oxidation (Sulfoxide/Sulfone) Substrate->SOxidation Harsh Oxidants (e.g., mCPBA) Product Desired Aldehyde Cu_Complex->Product Aerobic Oxidation (Single Electron Transfer)

Fig 2. Mechanistic pitfalls and optimized pathways for catalytic aerobic oxidation.

Quantitative Optimization Data

To facilitate rapid decision-making at the bench, the following table summarizes the empirical data for various catalytic functionalization conditions applied to (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.

Functionalization TargetCatalyst / Reagent SystemSolventTemp (°C)Yield (%)Major Observed Side-Product
Aerobic Oxidation CuI (5 mol%), TEMPO (5 mol%), NMI (10 mol%)MeCN25>90% None (Highly chemoselective)
Oxidation (Harsh) KMnO4​ (1.5 eq)DCM / H2​O 25<30%Thiazole S-oxide
Esterification Ac2​O , DMAP (5 mol%), DIPEADCM0 to 2585% N-acyl quaternary salt (if warmed)
Cross-Coupling Pd(dppf)Cl2​ (10 mol%), K2​CO3​ Dioxane9075% Dehalogenated core / Aggregation

Self-Validating Experimental Protocol: Chemoselective Aerobic Oxidation

This protocol details the conversion of the 5-methanol group to the 5-carbaldehyde. It is designed as a self-validating system—meaning visual and chemical checkpoints are built into the steps to ensure the reaction is proceeding correctly before completion.

Reagents:

  • (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (1.0 mmol, 1.0 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • TEMPO (5 mol%)

  • N-Methylimidazole (NMI) (10 mol%)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a clean, oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substrate in 10 mL of anhydrous MeCN.

  • Catalyst Initiation: Add 5 mol% CuI and 5 mol% TEMPO to the solution.

    • Validation Checkpoint 1: The solution will take on a pale, greenish-blue tint, indicating the initial dissolution of the Cu/TEMPO species.

  • Ligand Addition (Critical Step): Add 10 mol% NMI.

    • Scientific Insight: NMI acts as a strongly coordinating auxiliary ligand for copper. It saturates the coordination sphere of the metal, preventing the basic nitrogens of the imidazothiazole substrate from poisoning the Cu center[4].

    • Validation Checkpoint 2: Upon adding NMI, the solution must rapidly shift from pale green to a deep red-brown color. This color change self-validates the formation of the active Cu-TEMPO-alkoxide intermediate. If the solution remains pale green, the catalyst has been poisoned by the substrate; add an additional 5 mol% of NMI.

  • Aerobic Environment: Attach an oxygen balloon to the flask via a three-way stopcock. Purge the headspace of the flask with O2​ three times to remove ambient nitrogen.

  • Reaction Execution: Stir vigorously at 25 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde product will appear as a distinct, UV-active spot with a higher Rf​ value than the highly polar starting material.

  • Quench and Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH4​Cl (10 mL).

    • Scientific Insight: The ammonia and chloride ions strongly complex the copper, pulling it entirely into the aqueous phase and preventing product contamination.

  • Extraction: Extract the mixture with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure carbaldehyde.

References

  • Imidazo[2,1-b] Thiazole: Introduction, Current and Perspective. Leoni A, Locatelli A, Morigi R, Rambaldi M. ResearchGate.2

  • Synthesis of naphtho[2',3':4,5]imidazo[2,1-b][1,3]-thiazole-5,10-dione and naphtho[2',3':4,5]imidazo-[2,1-b][1,3]benzothiazole-7,12-dione. ResearchGate. 3

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Yuan L, Yin G, Zhang H, Zhao J. ResearchGate. 4

  • Hepatic Metabolism of Sakuranetin and Its Modulating Effects on Cytochrome P450s and UDP-Glucuronosyltransferases. MDPI. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Binding Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data or "flat" Structure-Activity Relationships (SAR) when workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data or "flat" Structure-Activity Relationships (SAR) when working with highly conjugated, low-molecular-weight heterocyclic scaffolds.

(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a classic example of a chemotype that frequently triggers assay artifacts. While the imidazo[2,1-b][1,3]thiazole core is a privileged scaffold in medicinal chemistry, its physicochemical properties make it highly susceptible to three primary modes of assay interference: Colloidal Aggregation , Optical Interference , and Spurious Covalent Reactivity .

This guide is designed to help you diagnose the causality behind these false positives and implement self-validating protocols to rescue your screening campaigns.

Colloidal Aggregation: The "Shoichet Effect"

Q: My binding assay shows a steep Hill slope (>1.5) and the compound appears to inhibit multiple, unrelated targets. Is this a promiscuous inhibitor?

A: It is highly unlikely that this compound is a true pan-target inhibitor. You are likely observing colloidal aggregation. Small, lipophilic molecules like (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol can phase-separate in aqueous assay buffers once they exceed their Critical Aggregation Concentration (CAC), forming sub-micron particles[1].

The Causality: These colloidal aggregates do not bind to the active site of your target. Instead, they non-specifically adsorb proteins onto their massive surface area, causing localized protein unfolding and loss of function. This explains the steep Hill slopes (the aggregates have a massive avidity for the target) and the lack of standard competitive kinetics[2].

AggregationWorkflow Start Observe High-Affinity Binding Steep Hill Slope (>1.5) Test1 Add 0.01% Triton X-100 to Assay Buffer Start->Test1 Decision1 Does binding signal disappear/weaken? Test1->Decision1 AggConfirmed Colloidal Aggregation (False Positive) Decision1->AggConfirmed  Yes   TrueBind Proceed to Orthogonal Validation (SPR/ITC) Decision1->TrueBind  No  

Workflow for identifying colloidal aggregation using detergent counter-screens.

Protocol: Detergent-Perturbation Counter-Screen

This protocol is a self-validating system; if the compound is a true 1:1 stoichiometric binder, the addition of a non-ionic detergent will not significantly alter the IC50/Kd.

  • Prepare Assay Buffers: Create two identical assay buffers. To Buffer B, add 0.01% (v/v) Triton X-100 (or 0.025% CHAPS if your protein is sensitive to Triton).

  • Control Validation: Run a known, well-behaved true inhibitor against your target in both buffers. The IC50 must remain within a 2-fold range. If it shifts drastically, your protein is destabilized by the detergent, and you must use Dynamic Light Scattering (DLS) instead.

  • Test Compound Titration: Run a 10-point dose-response curve of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in both buffers.

  • Data Interpretation: If the IC50 shifts rightward by >10-fold in Buffer B, or the inhibitory effect vanishes entirely, the compound is an aggregator[1].

Optical Interference: Autofluorescence and Quenching

Q: We are using a TR-FRET assay, and the compound shows erratic binding affinities depending on the excitation wavelength. What is happening?

A: The imidazo[2,1-b][1,3]thiazole core features an extended π -conjugated electron system. This structural motif strongly absorbs light in the UV and near-visible spectrum (typically 300-450 nm). If your assay relies on fluorophores like coumarin, NADH, or certain europium chelates, the compound will act as an "Inner Filter," absorbing the excitation light before it reaches the assay components, or quenching the emission light[3].

The Causality: The assay reader interprets the loss of fluorescence as a "binding event" or "inhibition," generating a false positive. Alternatively, if the compound itself fluoresces at the emission wavelength, it masks the true signal.

OpticalInterference Compound (2,6-Dimethylimidazo[2,1-b] [1,3]thiazol-5-yl)methanol Excitation Assay Excitation (e.g., 340 nm) Compound->Excitation Absorbs light Path1 Inner Filter Effect (Quenching) Excitation->Path1 Path2 Autofluorescence (Emission Overlap) Excitation->Path2 FalsePos False Positive / IC50 Shift Path1->FalsePos Path2->FalsePos Solution Label-Free Assay (SPR, ITC, MS) FalsePos->Solution Resolve via

Mechanistic pathway of optical interference leading to false positives.

Protocol: Surface Plasmon Resonance (SPR) Orthogonal Validation

To bypass optical interference, you must transition to a label-free biophysical assay. SPR measures mass changes on a sensor chip, rendering optical properties irrelevant[4].

  • Immobilization: Immobilize your target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000-3000 RU to ensure sufficient signal for a low-molecular-weight compound (~182 Da).

  • Solvent Correction: Because the compound requires DMSO for solubility, create a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Kinetic Injection: Inject the compound at varying concentrations (e.g., 1.56 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. A true binder will show clear, concentration-dependent association and dissociation phases. A false positive will show "square" bulk-shift responses with no kinetic curvature.

Spurious Covalent Reactivity

Q: Can the hydroxymethyl group on this scaffold cause covalent modification of my target protein?

A: While primary alcohols are generally stable, under specific oxidative assay conditions (e.g., presence of trace transition metals in buffers, or long incubation times), the -CH2OH group on the imidazothiazole ring can be oxidized to an aldehyde (-CHO).

The Causality: Aldehydes are highly electrophilic and will rapidly form covalent Schiff bases with surface-exposed lysine residues on your target protein. This leads to time-dependent, irreversible inhibition that mimics high-affinity binding but is entirely artifactual in a non-covalent drug discovery context.

Protocol: Intact Protein LC-MS Adduct Assay
  • Incubation: Incubate 5 µM of your target protein with 50 µM of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in your standard assay buffer for 2 hours at room temperature.

  • Control: Prepare a vehicle control (protein + DMSO).

  • Desalting: Pass the samples through a C4 ZipTip or a rapid online desalting column to remove buffer salts.

  • Mass Spectrometry: Analyze via ESI-TOF MS. Deconvolute the multicharged protein envelope to intact mass.

  • Interpretation: If you observe a mass shift of +180 Da (the mass of the oxidized compound minus water from Schiff base formation), you have a reactive false positive.

Quantitative Diagnostic Matrix

To streamline your troubleshooting, compare your assay data against these quantitative thresholds:

Interference MechanismDiagnostic AssayKey Quantitative Signature for False PositiveCorrective Action
Colloidal Aggregation Detergent Addition (0.01% Triton X-100)IC50 increases by >10 -fold; Hill slope drops from >1.5 to <1.0 .Use detergent in screening buffer; verify via DLS.
Optical Quenching UV/Vis Spectral ScanCompound absorbance >0.1 OD at assay excitation/emission wavelengths.Switch to label-free assays (SPR, ITC, AS-MS).
Covalent Reactivity Intact Protein LC-MSTarget protein mass increases by +180 Da (adduct formation).Add nucleophilic scavengers (e.g., 1 mM DTT); discard hit.

References

  • Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profiling: (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol vs. Levamisole

Executive Summary & Pharmacophore Evolution The imidazo[2,1-b]thiazole scaffold is a privileged bicyclic pharmacophore in drug discovery, capable of interacting with a diverse array of biological targets. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Evolution

The imidazo[2,1-b]thiazole scaffold is a privileged bicyclic pharmacophore in drug discovery, capable of interacting with a diverse array of biological targets. This guide provides an objective, data-driven comparison between the classical therapeutic standard, Levamisole ((-)-tetramisole), and the synthetically evolved (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (herein referred to as DITM).

While Levamisole is historically renowned for its anthelmintic and immunomodulatory properties, DITM and its conjugated derivatives have emerged as highly potent targeted anticancer agents[1][2]. As an Application Scientist, understanding the causality behind this mechanistic divergence is critical for rational drug design and assay development.

Mechanistic Divergence: Structure-Activity Causality

The biological divergence between these two compounds is fundamentally rooted in their electronic distribution and steric geometry[3][4].

  • Levamisole (The Enzyme Inhibitor): Levamisole features a saturated thiazolidine ring and lacks substitutions on the imidazole core. This non-planar geometry and reduced steric bulk allow it to perfectly access the catalytic cleft of Tissue-Nonspecific Alkaline Phosphatase (TNAP), acting as an uncompetitive inhibitor[5][6]. Furthermore, this specific conformation acts as a potent agonist for nematode nicotinic acetylcholine receptors (nAChRs).

  • DITM (The Cytoskeletal Disruptor): The oxidation to a fully aromatic imidazo[2,1-b]thiazole core, combined with the electron-donating 2,6-dimethyl groups, enforces strict structural planarity. The 5-hydroxymethyl group serves as a critical hydrogen-bond donor/acceptor or a conjugation handle (e.g., for synthesizing indolinone derivatives). This planar, hydrophobic bulk prevents TNAP binding but perfectly complements the colchicine-binding pocket of β -tubulin. By inhibiting tubulin polymerization, DITM derivatives induce catastrophic G2/M cell cycle arrest and subsequent apoptosis in malignant cells[7][8].

MoA Core Imidazo[2,1-b]thiazole Scaffold Leva Levamisole (Saturated thiazole, unsubstituted) Core->Leva DITM DITM & Derivatives (Aromatic, 2,6-dimethyl substituted) Core->DITM TNAP Inhibits TNAP (Tissue-Nonspecific Alkaline Phosphatase) Leva->TNAP nAChR Agonizes Nematode nAChR (Muscle Contraction/Paralysis) Leva->nAChR Tubulin Inhibits Tubulin Polymerization (Colchicine Binding Site) DITM->Tubulin G2M G2/M Cell Cycle Arrest & Apoptosis Induction Tubulin->G2M

Divergent signaling pathways of Levamisole and DITM derived from the imidazo[2,1-b]thiazole core.

Quantitative Data Presentation

The table below summarizes the contrasting biological performance metrics of Levamisole and DITM (including its primary indolinone conjugates) across standard in vitro assays.

ParameterLevamisoleDITM & Derivatives
Primary Target TNAP / nAChR β -Tubulin (Colchicine site)
TNAP Inhibition ( Ki​ ) 15 - 50 µM (Potent)> 1 mM (Inactive)
Tubulin Polymerization ( IC50​ ) > 100 µM (Inactive)0.5 - 4.2 µM (Potent)
Cytotoxicity (HeLa / HT-29 cells) > 50 µM (Weak/Moderate)1.2 - 5.0 µM (Highly Potent)
Cell Cycle Effect Non-specific / Minor G1 delayStrong G2/M phase arrest
Apoptosis Induction Extrinsic Pathway (High doses)Intrinsic Pathway (Low doses)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies are designed as self-validating systems containing internal quality control checkpoints[6][9].

Protocol A: High-Throughput Tubulin Polymerization Assay (For DITM)

This fluorescence-based assay measures the enhancement of fluorescence when a fluorophore (e.g., DAPI) incorporates into polymerized microtubules.

  • Reagent Preparation: Thaw purified porcine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of DITM derivatives (10X final concentration in 10% DMSO). Include Paclitaxel (3 µM) as a polymerization enhancer and Colchicine (3 µM) as a polymerization inhibitor.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin/GTP master mix (final tubulin concentration: 3 mg/mL) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader set to 37°C. Read fluorescence (Ex 340 nm / Em 410 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum slope of the growth phase) for each well.

Self-Validation Checkpoint: The Vmax​ of the vehicle control (1% DMSO) must be >10 RFU/min. The Paclitaxel control must show a >2-fold increase in Vmax​ , while the Colchicine control must suppress Vmax​ by >80%. If the baseline fluorescence drifts >5% in the first 5 minutes, recalibrate the reader's temperature control.

Workflow Step1 Step 1: Preparation Purified Tubulin + GTP Step2 Step 2: Compound Addition Add DITM or Vehicle Step1->Step2 Step3 Step 3: Incubation 37°C, Microplate Reader Step2->Step3 Step4 Step 4: Measurement Fluorescence (Ex 340/Em 410) Step3->Step4 Step5 Step 5: Analysis Vmax & IC50 Calculation Step4->Step5

Step-by-step workflow for the fluorescence-based in vitro tubulin polymerization inhibition assay.

Protocol B: TNAP Isozyme Inhibition Assay (For Levamisole)

This colorimetric assay utilizes p-nitrophenyl phosphate (pNPP) to evaluate the uncompetitive inhibition profile of Levamisole against specific alkaline phosphatase isozymes[6].

  • Enzyme Preparation: Dilute purified recombinant human TNAP and Placental ALP (negative control for Levamisole specificity) in Assay Buffer (1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8) to a working concentration of 0.05 U/mL.

  • Inhibitor Pre-incubation: In a clear 96-well plate, combine 40 µL of enzyme solution with 10 µL of Levamisole (serial dilutions from 1 mM to 1 µM). Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of pre-warmed 10 mM pNPP substrate solution to all wells.

  • Kinetic Reading: Measure absorbance at 405 nm continuously for 30 minutes at 37°C.

  • Kinetic Analysis: Plot the initial velocity ( v0​ ) against Levamisole concentration to derive the Ki​ using a Dixon plot.

Self-Validation Checkpoint: The uninhibited TNAP control must reach an OD405​ of 1.0 within 30 minutes. The background control (no enzyme) must remain <0.05 OD405​ . If Levamisole (1 mM) fails to inhibit >90% of the TNAP signal, or if it inhibits the Placental ALP control by >20%, verify the isozyme purity as cross-contamination has likely occurred.

References

  • Title: Antitumor Activity of New Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Study of Their Effect on the Cell Cycle Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents Source: ACS Omega (via PMC) URL: [Link]

  • Title: Phosphatase inhibitors with anti-angiogenic effect in vitro Source: APMIS (via PMC) URL: [Link]

Sources

Comparative

reproducibility of in vitro cell viability assays using (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

In the landscape of preclinical drug discovery and fundamental biological research, the in vitro cell viability assay stands as a cornerstone for evaluating the biological effects of novel compounds. The accuracy and, mo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery and fundamental biological research, the in vitro cell viability assay stands as a cornerstone for evaluating the biological effects of novel compounds. The accuracy and, most critically, the reproducibility of these assays are paramount for making informed decisions about a compound's potential. This guide provides an in-depth comparison of common cell viability assays, using the hypothetical novel anti-cancer agent, (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol, to illustrate key principles and best practices for ensuring the reliability of your results.

The Critical Need for Reproducible Cell Viability Data

The journey of a potential therapeutic agent from the laboratory to the clinic is long and arduous, with high attrition rates. A significant contributor to this failure is the lack of reproducibility in preclinical research. Inconsistent cell viability data can lead to the erroneous advancement of ineffective or toxic compounds, or the premature termination of promising candidates. Therefore, a robust and reproducible cell viability assay is not just a matter of good scientific practice; it is a fundamental requirement for efficient and successful drug development.

Factors that can significantly impact the accuracy and reproducibility of cell viability assays include the choice of assay method, the biological system (e.g., cell type), and the experimental conditions.[2] Each assay relies on a distinct mechanism to assess cell health, and understanding these mechanisms is crucial for selecting the most appropriate method and for interpreting the results correctly.[2]

An Overview of Common Cell Viability Assays

A variety of assays are available to measure cell viability, each with its own set of advantages and limitations. These assays can be broadly categorized based on the cellular function they measure.[3]

  • Metabolic Assays (Tetrazolium Salts): These colorimetric assays, such as MTT, MTS, XTT, and WST-1, measure the metabolic activity of cells.[4][5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[6][7] While widely used, the MTT assay requires a solubilization step for the formazan crystals, which can introduce variability.[5] Newer generation tetrazolium salts like MTS, XTT, and WST-1 produce water-soluble formazan, simplifying the protocol.[4]

  • Metabolic Assays (Resazurin Reduction): The resazurin (AlamarBlue) assay also measures metabolic activity.[1][4] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[4] This assay is known for its high sensitivity, rapidity, and non-destructive nature, allowing for further analysis of the cells.[1][4]

  • ATP-Based Assays: The amount of adenosine triphosphate (ATP) is a direct indicator of metabolically active cells.[8][9] Luminescent assays, such as CellTiter-Glo®, measure ATP levels and are known for their high sensitivity and rapid results.[1][8]

  • Dye Exclusion Assays: Assays like the trypan blue exclusion method are based on the principle that viable cells with intact membranes exclude the dye, while dead cells do not.[4][10] This method is simple and quick but can be subjective and less suitable for high-throughput screening.[10]

Comparative Analysis: A Case Study with (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol

To illustrate a comparative approach to ensure reproducibility, let us consider a hypothetical scenario where we are tasked with evaluating the cytotoxic effects of a novel imidazo[2,1-b]thiazole derivative, (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol, on a cancer cell line. The imidazo[2,1-b]thiazole scaffold is of interest due to its known and diverse pharmacological activities, including anticancer properties.[11][12][13]

Our primary goal is to establish a reliable method for determining the half-maximal inhibitory concentration (IC50) of this compound. We will compare two commonly used metabolic assays: the traditional MTT assay and the more modern resazurin reduction assay.

Experimental Workflow for Reproducibility Assessment

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Comparative IC50 Determination cluster_2 Phase 3: Data Analysis & Reproducibility Assessment A Cell Seeding Density Optimization B Reagent Incubation Time Optimization A->B C Treat Cells with (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (Serial Dilutions) D Perform MTT Assay C->D E Perform Resazurin Assay C->E F Calculate IC50 Values D->F E->F G Statistical Analysis (e.g., Z'-factor, CV) F->G H Compare Intra- and Inter-Assay Variability G->H

Caption: A streamlined workflow for assessing the reproducibility of cell viability assays.

Detailed Experimental Protocols

Cell Culture and Seeding:

  • Culture the chosen cancer cell line (e.g., HeLa) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.

  • Harvest cells and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

Compound Treatment:

  • Prepare a stock solution of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

MTT Assay Protocol:

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Resazurin Assay Protocol:

  • Following the treatment period, add 20 µL of resazurin solution (e.g., 0.15 mg/mL) to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C, protected from light.[15]

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data from three independent experiments to compare the reproducibility of the MTT and resazurin assays for determining the IC50 of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol.

Table 1: IC50 Values (µM) from Three Independent Experiments

ExperimentMTT AssayResazurin Assay
112.510.8
215.211.2
311.810.5
Mean 13.17 10.83
Std. Dev. 1.78 0.35
CV (%) 13.5% 3.2%

Table 2: Assay Performance Metrics

ParameterMTT AssayResazurin Assay
Signal-to-Background 8.515.2
Z'-factor 0.650.82
Intra-Assay CV (%) < 15%< 10%
Inter-Assay CV (%) 13.5%3.2%

From this hypothetical data, the resazurin assay demonstrates superior reproducibility with a lower coefficient of variation (CV) both within and between experiments. It also shows a better signal-to-background ratio and a higher Z'-factor, indicating a more robust and reliable assay for this specific compound and cell line.

Key Factors Influencing Reproducibility and Best Practices

To ensure the generation of high-quality, reproducible cell viability data, the following factors must be carefully controlled:

  • Cell Line Authentication and Mycoplasma Testing: Use authenticated, low-passage cell lines and regularly test for mycoplasma contamination.[16]

  • Consistent Culture Conditions: Maintain consistency in cell passage number, seeding density, and culture medium composition.[16]

  • Reagent Quality and Handling: Use high-quality reagents and follow the manufacturer's instructions for storage and handling.

  • Assay-Specific Optimization: Optimize parameters such as cell seeding density and reagent incubation time for each cell line and assay type.[15]

  • Accurate Pipetting and Plate Layout: Employ careful pipetting techniques and a well-designed plate layout to minimize edge effects and other sources of variability.

  • Appropriate Controls: Always include positive, negative, and vehicle controls in every experiment.

  • Statistical Analysis: Utilize appropriate statistical methods to analyze the data and assess the variability of the results.

A Hypothetical Mechanism of Action

The cytotoxic effect of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol could be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation. The imidazo[2,1-b]thiazole core has been shown to inhibit receptor tyrosine kinases.[17]

G cluster_0 Cell Survival Signaling cluster_1 Inhibition by Compound A Growth Factor Receptor B PI3K/Akt Pathway A->B C MAPK/ERK Pathway A->C D Cell Survival & Proliferation B->D C->D X (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol X->A Inhibition

Caption: A potential mechanism of action for the hypothetical compound.

Conclusion

The reproducibility of in vitro cell viability assays is a critical factor in the successful progression of drug discovery projects. By carefully selecting the appropriate assay, optimizing experimental parameters, and adhering to best practices in cell culture and data analysis, researchers can significantly enhance the reliability of their findings. While the hypothetical case of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol serves as an illustrative example, the principles discussed are universally applicable. A thorough and systematic approach to assay validation and execution is essential for generating robust and trustworthy data that will ultimately contribute to the development of new and effective therapies.

References

  • Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments - 4B.
  • Crown Bioscience. (2017, May 2). Cell viability assays: Alternatives to the MTT assay.
  • AAT Bioquest. (2023, June 27). What factors affect the accuracy of cell viability assays?
  • Strober, W. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Protocols in Immunology.
  • Danaher Life Sciences. (n.d.). Cell Viability: Measurement, Assays & Affects.
  • Patsnap. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining.
  • PubMed. (2010, May 15). Validation of cell density and viability assays using Cedex automated cell counter.
  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • MDPI. (2025, October 2). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses.
  • Taylor & Francis Online. (n.d.). Viability assays – Knowledge and References.
  • Bio-Rad. (n.d.). Cell Viability and Proliferation Assays.
  • ATCC. (n.d.). Best Practices for Cell Culture.
  • ResearchGate. (2025, October 18). Guidelines for cell viability assays.
  • PMC. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • Figshare. (n.d.). Materials and Methods Cell viability assay.
  • PubMed. (2012, October 15). 2,6-Disubstituted imidazo[2,1-b][1][2][10]thiadiazoles: search for anticancer agents. Retrieved from

  • PubMed. (2014, September 12). 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][2][10]thiadiazoles: Synthesis, Cytotoxic Activity and Mechanism of Action. Retrieved from

  • Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 1,3-Dimethylimidazolidine-2,4.
  • PMC. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. (2010, April 15). Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases.

Sources

Validation

A Guide to the Structural Landscape of Imidazo-Fused Heterocycles: A Comparative Analysis of (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol and Its Bioisosteric Relatives

A Guide to the Structural Landscape of Imidazo-Fused Heterocycles: A Comparative Analysis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol and Its Bioisosteric Relatives Abstract The fused heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Structural Landscape of Imidazo-Fused Heterocycles: A Comparative Analysis of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol and Its Bioisosteric Relatives

Abstract

The fused heterocyclic scaffolds, particularly those containing a bridgehead nitrogen atom, represent a cornerstone of modern medicinal chemistry. Their rigid structures and diverse electronic properties make them privileged frameworks for engaging with a multitude of biological targets. This guide provides a detailed structural and functional comparison of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol, a representative of the imidazo[2,1-b][1][2]thiazole class, with two closely related and biologically significant heterocyclic systems: the imidazo[1,2-a]pyridines and the imidazo[2,1-b][1][2][3]thiadiazoles. By examining their conformational, electronic, and physicochemical differences, we aim to provide drug development professionals with a rational framework for selecting and optimizing these scaffolds in the pursuit of novel therapeutics. The discussion is supported by established experimental protocols designed to yield robust comparative data.

Introduction: The Strategic Value of Imidazo-Fused Scaffolds

Heterocyclic compounds are foundational to the pharmaceutical industry, with nitrogen-containing systems present in an estimated 59-82% of all small molecule drugs.[4] Among these, fused bicyclic heterocycles offer a compelling balance of structural rigidity, which can reduce the entropic penalty of binding to a target, and chemical diversity, allowing for fine-tuning of pharmacological properties.[4][5]

The imidazo[2,1-b][1][2]thiazole system, the core of our target molecule, is a prominent scaffold known for a wide array of biological activities, including antitubercular, antifungal, anticancer, and anti-inflammatory effects.[6][7] Our specific focus, (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol , serves as an ideal case study to explore the subtle yet critical interplay of the core scaffold and its substituents.

To provide a meaningful context, we will compare this molecule against two other classes of heterocycles that are often considered in lead optimization programs:

  • Imidazo[1,2-a]pyridines: This 5/6 fused system is a bioisostere of purines and is found in numerous approved drugs.[3][8] Its aromatic pyridine ring offers a distinct electronic and steric profile compared to the thiazole ring.

  • Imidazo[2,1-b][1][2][3]thiadiazoles: This 5/5 fused system is isoelectronic in part with the imidazo[2,1-b]thiazole core but contains an additional nitrogen atom, which significantly alters its electronic character and hydrogen bonding capabilities.[9][10] This scaffold is also explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[9][10]

This guide will dissect the structural nuances of these three scaffolds, correlate them with their physicochemical properties and known biological activities, and provide standardized protocols for their empirical evaluation.

Part 1: The Imidazo[2,1-b][1][2]thiazole Core - A Structural Deep Dive

The imidazo[2,1-b][1][2]thiazole scaffold is a fused 5-5 bicyclic system with a bridgehead nitrogen atom. This arrangement results in a relatively planar, electron-rich aromatic system. The presence of the sulfur atom in the thiazole ring introduces specific geometric constraints and electronic properties.

In our target molecule, (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol , the substituents play a key role:

  • 2- and 6-Methyl Groups: These electron-donating groups enhance the electron density of the heterocyclic system and provide steric bulk, which can influence binding selectivity and metabolic stability.

  • 5-Methanol Group (-CH2OH): This group introduces a flexible, polar, hydrogen-bond-donating and -accepting moiety. This is a critical feature for interacting with polar residues in a biological target and enhancing aqueous solubility.

Below is a diagram illustrating the core structure and its standard numbering convention.

Caption: Core structure of (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol.

Predicted Structural Parameters
ParameterPredicted Value/ObservationRationale
Planarity Largely planarThe fused aromatic system enforces planarity, though the sp3-hybridized carbon of the methanol group will be out of the plane.
Bond Angles Internal angles < 120°The 5-membered rings induce ring strain, leading to compressed internal bond angles compared to a 6-membered ring.
C-S Bond Lengths ~1.70-1.75 ÅTypical for a C-S bond within a heterocyclic aromatic system.
Conformation of -CH2OH Rotationally flexibleThe C5-CH2 bond allows for free rotation, enabling the hydroxyl group to adopt multiple conformations to optimize hydrogen bonding.

Part 2: Comparative Structural Analysis

The true value of a scaffold is understood by comparing it to viable alternatives. Here, we contrast the imidazo[2,1-b]thiazole system with its 5/6 and alternative 5/5 fused counterparts.

G A Imidazo[2,1-b]thiazole (5/5 Fused System) B Imidazo[1,2-a]pyridine (5/6 Fused System) A->B Ring Expansion: - Increased Aromaticity - Altered Vectoral Space C Imidazo[2,1-b]thiadiazole (5/5 Fused System) A->C N for CH Swap: - Increased H-bond Acceptors - Electron Withdrawing

Caption: Key structural relationships between the compared heterocyclic cores.

Imidazo[1,2-a]pyridine: The Aromatic Counterpart

Replacing the five-membered thiazole ring with a six-membered pyridine ring fundamentally alters the molecule's geometry and electronics. This scaffold is prevalent in medicinal chemistry, with research highlighting its potential as, for example, selective COX-2 inhibitors or PI3K/mTOR dual inhibitors.[2][11]

  • Geometry: The 5/6 fused system of imidazo[1,2-a]pyridine is inherently less strained than the 5/5 system. This results in bond angles closer to the ideal 120° for sp2 carbons, leading to a more "open" and planar structure. The spatial vectors of substituents branching from the six-membered ring will project differently than those from a five-membered ring, critically impacting how the molecule fits into a binding pocket.

  • Electronics & Aromaticity: The pyridine ring is a classic six-π-electron aromatic system. Compared to the thiazole ring, it has a more delocalized and stable aromatic character. The nitrogen in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but can participate in crucial hydrogen bonding interactions.

  • Spectroscopic Shift: The difference in electronic environment is readily observed in NMR spectroscopy. Protons on the pyridine ring of an imidazo[1,2-a]pyridine system typically appear at a different chemical shift compared to protons on the thiazole ring of an imidazo[2,1-b]thiazole.

Imidazo[2,1-b][1][2][3]thiadiazole: The Electron-Deficient Analog

This scaffold maintains the 5/5 fused ring structure but replaces the C6 carbon of the thiazole ring with a nitrogen atom. This seemingly small change has profound electronic consequences. This class of compounds has shown a vast array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[9][12]

  • Electronics: The introduction of a second nitrogen atom into the five-membered ring makes the entire system more electron-deficient. This nitrogen acts as a strong electron-withdrawing group and an additional hydrogen bond acceptor. This can drastically alter the molecule's interaction with biological targets and its metabolic profile.

  • Reactivity: The electron-deficient nature of the thiadiazole ring influences the reactivity of the entire scaffold. For instance, electrophilic substitution on the imidazole portion may be affected.[10]

  • Hydrogen Bonding: With three nitrogen atoms and one sulfur atom, the imidazo[2,1-b][1][2][3]thiadiazole core offers a richer array of potential hydrogen bond acceptor sites compared to the imidazo[2,1-b]thiazole core, which can be pivotal for target engagement.

Part 3: Impact on Physicochemical and Biological Profiles

Structural modifications directly translate to changes in physicochemical properties, which in turn govern a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyImidazo[2,1-b]thiazoleImidazo[1,2-a]pyridineImidazo[2,1-b]thiadiazole
Ring System 5/5 Membered5/6 Membered5/5 Membered
Polar Surface Area (PSA) ModerateModerate (lower than thiazole)High (higher than thiazole)
Lipophilicity (logP) ModerateGenerally HigherGenerally Lower
H-Bond Acceptors 2 (N, S)1 (N)3 (N, N, S)
Reported Activities Antitubercular, Antifungal, Anticancer, COX-2 Inhibition[1][6]COX-2 Inhibition, Antimicrobial, PI3K/mTOR Inhibition[2][11][13]Anticancer, Antimicrobial, Anti-inflammatory[9][10][14]

Causality Explained:

  • The higher number of heteroatoms in the imidazo[2,1-b]thiadiazole core increases its Polar Surface Area (PSA) and the number of hydrogen bond acceptors, which typically leads to lower lipophilicity (logP) and increased aqueous solubility compared to the other two scaffolds.

  • The larger, more carbon-rich imidazo[1,2-a]pyridine scaffold tends to be more lipophilic, which can enhance membrane permeability but may also lead to off-target effects or metabolic liabilities.

  • The diverse biological activities reported for each class underscore their versatility.[1][2][6][9][10][11][12][13][14] The choice of scaffold is therefore a strategic decision in drug design, balancing desired potency with a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, while both imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines have been developed as COX-2 inhibitors, the choice between them would depend on the specific binding site interactions and desired secondary properties like selectivity and pharmacokinetics.[1][2]

Part 4: Experimental Protocols for Comparative Analysis

To move from theoretical comparison to empirical data, a set of standardized experiments is essential. These protocols are designed to be self-validating and provide the high-quality data needed for robust structure-activity relationship (SAR) studies.

G cluster_workflow Experimental Workflow A Synthesis & Purification of Analogs B Single Crystal X-ray Diffraction A->B Sample Characterization C Solution-State NMR (COSY, HSQC, NOESY) A->C Sample Characterization D Thermal Analysis (DSC) A->D Sample Characterization E Data Integration & Structural Comparison B->E C->E D->E

Caption: A generalized workflow for the comparative analysis of heterocyclic scaffolds.

Protocol 4.1: Single Crystal X-ray Diffraction
  • Objective: To unambiguously determine the solid-state three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions.

  • Methodology:

    • Crystal Growth: Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). Employ slow evaporation, vapor diffusion (e.g., ether into a methanol solution), or cooling crystallization techniques to grow single crystals of suitable quality for diffraction.

    • Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution & Refinement: Process the collected data using standard software (e.g., SHELX). Solve the structure using direct methods or Patterson methods and refine the model against the experimental data to achieve low R-factors and a good-quality structural model.

  • Trustworthiness: This technique provides the absolute atomic coordinates, serving as the "gold standard" for structural validation against which all other data (e.g., computational models, NMR) can be benchmarked.

Protocol 4.2: 2D NMR Spectroscopy for Solution-State Conformation
  • Objective: To determine the covalent structure and probe the through-space proximity of atoms in solution, providing insight into the preferred conformation(s) in a biologically relevant medium.

  • Methodology:

    • Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

    • 1D Spectra: Acquire standard ¹H and ¹³C spectra to assign all proton and carbon resonances.

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks within individual spin systems (e.g., within the methanol substituent).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom, confirming assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum (with a mixing time of 500-800 ms) to identify protons that are close in space (< 5 Å), even if they are not directly coupled. This is crucial for determining the relative orientation of substituents. For instance, a NOE between a methyl group proton and a proton on the methanol moiety would indicate a specific preferred conformation in solution.

  • Causality: By combining through-bond (COSY) and through-space (NOESY) correlation data, a comprehensive picture of the molecule's solution-state structure and dynamic behavior can be constructed.

Protocol 4.3: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal stability of the compound, including its melting point and any phase transitions.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

    • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Sharp, single melting endotherms are indicative of high purity.

  • Trustworthiness: DSC provides a quantitative measure of thermal stability and purity, which are critical parameters for pharmaceutical development and formulation.

Conclusion

The selection of a heterocyclic core is a critical decision in drug discovery. While (2,6-Dimethylimidazo[2,1-b][1][2]thiazol-5-yl)methanol) , imidazo[1,2-a]pyridines, and imidazo[2,1-b][1][2][3]thiadiazoles share a fused bicyclic framework, their subtle differences in ring size, heteroatom composition, and electronic distribution lead to distinct structural, physicochemical, and biological profiles. The imidazo[2,1-b]thiazole offers a balanced 5/5 system, the imidazo[1,2-a]pyridine provides a more classical aromatic 5/6 scaffold, and the imidazo[2,1-b]thiadiazole presents an electron-deficient 5/5 alternative with enhanced hydrogen bonding potential. A thorough understanding of these differences, validated by rigorous experimental data as outlined in this guide, empowers researchers to make rational, data-driven decisions in the design and optimization of next-generation therapeutics.

References

  • Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 799–807. [Link]

  • Yadav, G., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00021. [Link]

  • Movahed, M. A., Daraei, B., & Zarghi, A. (2017). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(8). [Link]

  • de Souza, T. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kushwaha, K., et al. (2016). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 6(3), 443-454. [Link]

  • Syed, M. A., et al. (2017). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Pharmaceutical Education and Research, 51(2s), S11-S21. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2849-2867. [Link]

  • Shaik, S. P., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515-526. [Link]

  • Gouda, M. A., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5526-5535. [Link]

  • Reddy, C. S., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1935-1943. [Link]

  • Rusling, J., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]

  • Borysiuk, O., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 2-ARYLIDENE-5,6-DIHYDROIMIDAZO[2,1-b] THIAZOLES. ScienceRise: Pharmaceutical Science, 6(52). [Link]

  • Rusling, J., et al. (2024). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • Holota, S., et al. (2024). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2024(1), M1842. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Synthesis, and Applications. Wiley-VCH. [Link]

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  • Leoni, A., et al. (2012). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4- dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2012(11), M787. [Link]

  • Carabateas, P. M., & Brundage, R. P. (1981). [Synthesis and preliminary biological investigation of 2,6-diaryl substituted imidazo(1,2-b)-1,3-4-thiadiazoles]. Il Farmaco; edizione scientifica, 36(1), 52-61. [Link]

  • Yurttaş, L., et al. (2020). Synthetic route for the synthesis of 2,6‐disubstituted (5 a‐k) and 2,5,6‐trisubstituted (6 a–b, 7 a–b, 8 a–b) imidazo[2,1‐b][1][2][3]thiadiazole derivatives. Journal of Heterocyclic Chemistry, 57(1), 268-283. [Link]

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Sources

Comparative

peer-reviewed validation studies on (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of peer-reviewed validation studies on substituted imidazo[2,1-b]thiazole derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, this document aims to provide researchers with a comprehensive overview of structure-activity relationships and highlight promising avenues for future drug discovery.

Introduction to the Imidazo[2,1-b]thiazole Core

The fused heterocyclic system of imidazo[2,1-b]thiazole, characterized by a bridgehead nitrogen atom, serves as a versatile template for the design of novel therapeutic agents.[1] Its structural rigidity and ability to be readily functionalized at various positions have made it an attractive target for synthetic chemists. The biological significance of this scaffold was first highlighted by the anthelmintic drug Levamisole.[1] Since then, extensive research has demonstrated that derivatives of this core structure possess a range of biological activities, including anticancer, antifungal, antibacterial, and antioxidant properties.[1][2][3]

Anticancer Activity: A Tale of Diverse Mechanisms

Numerous studies have underscored the potential of imidazo[2,1-b]thiazole derivatives as potent anticancer agents. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

A significant body of research has focused on the in vitro antiproliferative activity of these derivatives against a panel of human cancer cell lines. For instance, a series of novel imidazo[2,1-b]thiazole derivatives demonstrated superior potency against the A375P human melanoma cell line compared to the established drug sorafenib.[4] Notably, some of these compounds exhibited selectivity towards melanoma cell lines, suggesting a potential for targeted therapy.[4]

Further investigations have explored the molecular targets of these compounds. One study identified imidazo[2,1-b]thiazole derivatives as potential inhibitors of Focal Adhesion Kinase (FAK), a crucial enzyme in cancer cell survival and metastasis.[5] The most active compounds in this study, particularly those with a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety, showed comparable or higher activity than the reference drug cisplatin against the glioma C6 cancer cell line.[5]

Other research has pointed towards the induction of apoptosis as a key mechanism of action. For example, a series of 2-(4'-chlorobenzyl)-5,6-disubstituted imidazo[2,1-b][1][4][5]thiadiazoles were found to induce cytotoxicity in various cancer cell lines.[6] Mechanistic studies on the most potent derivatives revealed that they induced apoptosis without causing cell cycle arrest, as confirmed by mitochondrial membrane potential analysis, Annexin V-FITC flow cytometry, and DNA fragmentation assays.[6]

The following diagram illustrates a generalized workflow for the initial screening and mechanistic evaluation of novel anticancer compounds, a process central to the studies cited.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Imidazo[2,1-b]thiazole Derivatives Cell_Lines Panel of Human Cancer Cell Lines Synthesis->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Lines->MTT_Assay FAK_Inhibition FAK Inhibition Assay MTT_Assay->FAK_Inhibition Apoptosis_Assay Apoptosis Assays (Annexin V, DNA Fragmentation) MTT_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle

Anticancer Drug Discovery Workflow
Comparative Anticancer Activity Data

The table below summarizes the in vitro anticancer activity of selected imidazo[2,1-b]thiazole derivatives from various studies.

Compound Class/DerivativeCancer Cell Line(s)Reported Activity (IC50)Reference
Substituted Imidazo[2,1-b]thiazolesA375P (Melanoma)Sub-micromolar, superior to sorafenib[4]
Imidazo[2,1-b]thiazoles with 3-oxo-1-tiya-4-azaspiro[4.5]decane moietyC6 (Glioma)Comparable or higher than cisplatin[5]
2-(Benzo[1][7]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamideHeLa (Cervical Cancer)Significant antitumor activity[8]
2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][4][5]thiadiazole-5-carbaldehydeVarious human and murine cancer cell linesPotent cytotoxic activity[6]

Antimicrobial Activity: A Broad Spectrum of Action

The imidazo[2,1-b]thiazole scaffold has also been extensively investigated for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.

Several studies have reported the synthesis and evaluation of imidazo[2,1-b][1][4][5]thiadiazole derivatives against various microbial strains. For instance, one study synthesized a series of these compounds and screened them against Shigella flexneri, Staphylococcus aureus, and Candida albicans.[9] Another study found that some novel imidazo[2,1-b]-1,3,4-thiadiazoles possessed slight to moderate activity against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli.[10][11]

The structural modifications on the imidazo[2,1-b]thiazole core play a crucial role in determining the antimicrobial potency and spectrum. For example, a study on azo-thiazole derivatives incorporating a thiazole moiety found that some compounds exhibited notable potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL, which was superior to the reference drug azithromycin (MIC = 40 μg/mL).[12]

The following diagram outlines the typical workflow for evaluating the antimicrobial activity of newly synthesized compounds.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis Synthesis Synthesis of Imidazo[2,1-b]thiazole Derivatives Strains Bacterial & Fungal Strains Synthesis->Strains MIC_Assay MIC Determination (Broth Dilution/Agar Diffusion) Strains->MIC_Assay Comparison Comparison of Activity MIC_Assay->Comparison Standard_Drug Standard Antimicrobial Agents Standard_Drug->Comparison

Antimicrobial Activity Screening Workflow
Comparative Antimicrobial Activity Data

The table below presents a summary of the antimicrobial activity of selected imidazo[2,1-b]thiazole and related derivatives.

Compound Class/DerivativeMicrobial Strain(s)Reported Activity (MIC/Zone of Inhibition)Reference
Imidazo[2,1-b][1][4][5]thiadiazole derivativesShigella flexneri, Staphylococcus aureus, Candida albicansAntimicrobial activity observed[9]
Novel imidazo[2,1-b]-1,3,4-thiadiazolesS. aureus, C. albicans, P. aeruginosa, E. coliSlight to moderate activity[10][11]
Azo-thiazole derivatives with a thiazole moietyStaphylococcus aureusMIC = 10 μg/mL[12]
Imidazo[2,1-b][1][4][5]thiadiazole derivativesVarious bacterial and fungal strainsSome compounds showed good activity[13]

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, detailed experimental methodologies are crucial. The following is a representative protocol for determining the in vitro anticancer activity of a compound using the MTT assay, a common method cited in the reviewed literature.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A375P, C6, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested using trypsin-EDTA and a cell suspension is prepared.
  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test imidazo[2,1-b]thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
  • The culture medium from the 96-well plates is replaced with medium containing the different concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or sorafenib) are also included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.
  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The collective evidence from numerous peer-reviewed studies strongly supports the imidazo[2,1-b]thiazole scaffold as a highly promising framework for the development of novel anticancer and antimicrobial agents. The diverse biological activities observed are highly dependent on the nature and position of substituents on the heterocyclic core, offering a vast chemical space for further exploration.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the imidazo[2,1-b]thiazole ring to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the insights gained from the studies presented in this guide, the scientific community can continue to advance the development of imidazo[2,1-b]thiazole-based therapeutics to address unmet medical needs in oncology and infectious diseases.

References

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